Product packaging for Tert-butyl 4-acetoxybut-2-enoate(Cat. No.:)

Tert-butyl 4-acetoxybut-2-enoate

Cat. No.: B8104972
M. Wt: 200.23 g/mol
InChI Key: LNLNELDBRUUZHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetoxybut-2-enoate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B8104972 Tert-butyl 4-acetoxybut-2-enoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-acetyloxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLNELDBRUUZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of tert-Butyl 4-Acetoxybut-2-enoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of tert-butyl 4-acetoxybut-2-enoate, a valuable building block in organic synthesis. The document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process commencing from the commercially available precursor, 4-hydroxybut-2-enoic acid. The synthetic strategy involves:

  • Esterification: The carboxylic acid functionality of 4-hydroxybut-2-enoic acid is first protected as a tert-butyl ester. This is achieved through a tert-butylation reaction, yielding tert-butyl 4-hydroxybut-2-enoate.

  • Acetylation: The hydroxyl group of the intermediate is then acetylated to afford the final product, this compound.

This pathway is illustrated in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Tert-Butylation cluster_1 Step 2: Acetylation 4-hydroxybut-2-enoic_acid 4-Hydroxybut-2-enoic Acid tert-butyl_4-hydroxybut-2-enoate tert-Butyl 4-Hydroxybut-2-enoate 4-hydroxybut-2-enoic_acid->tert-butyl_4-hydroxybut-2-enoate tert-Butanol, Catalyst tert-butyl_4-hydroxybut-2-enoate_2 tert-Butyl 4-Hydroxybut-2-enoate tert-butyl_4-acetoxybut-2-enoate This compound tert-butyl_4-hydroxybut-2-enoate_2->tert-butyl_4-acetoxybut-2-enoate Acetic Anhydride, Base

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
4-Hydroxybut-2-enoic acidC₄H₆O₃102.09Oil-
tert-Butyl 4-hydroxybut-2-enoateC₈H₁₄O₃158.19--
This compoundC₁₀H₁₆O₄200.23-260.21 (Predicted)[1]

Experimental Protocols

Detailed experimental procedures for each synthetic step are provided below. These protocols are based on established methods for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of tert-Butyl 4-hydroxybut-2-enoate

This procedure details the esterification of 4-hydroxybut-2-enoic acid to its corresponding tert-butyl ester. The method is adapted from a general procedure for the tert-butylation of carboxylic acids.

Materials:

  • 4-Hydroxybut-2-enoic acid

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybut-2-enoic acid (1.0 eq) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-hydroxybut-2-enoate.

Esterification_Workflow Start Dissolve 4-hydroxybut-2-enoic acid in tert-butyl acetate Add_Catalyst Add Tf₂NH (catalyst) Start->Add_Catalyst React Stir at room temperature (12-24 h) Add_Catalyst->React Workup Dilute with CH₂Cl₂, wash with NaHCO₃ and brine React->Workup Dry_and_Concentrate Dry over MgSO₄, filter, and concentrate Workup->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify Product tert-Butyl 4-hydroxybut-2-enoate Purify->Product

Caption: Experimental workflow for the synthesis of tert-butyl 4-hydroxybut-2-enoate.

Step 2: Synthesis of this compound

This procedure describes the acetylation of the hydroxyl group of tert-butyl 4-hydroxybut-2-enoate.

Materials:

  • tert-Butyl 4-hydroxybut-2-enoate

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-hydroxybut-2-enoate (1.0 eq) in dichloromethane.

  • Add pyridine or triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Acetylation_Workflow Start Dissolve tert-butyl 4-hydroxybut-2-enoate in CH₂Cl₂ Add_Base Add pyridine or Et₃N Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Ac2O Add acetic anhydride Cool->Add_Ac2O React Stir at room temperature (4-8 h) Add_Ac2O->React Workup Dilute with CH₂Cl₂, wash with HCl, NaHCO₃, and brine React->Workup Dry_and_Concentrate Dry over MgSO₄, filter, and concentrate Workup->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify Product This compound Purify->Product

References

An In-depth Technical Guide to the Physicochemical Properties of (E)-tert-Butyl 4-Acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles the available predicted data for (E)-tert-butyl 4-acetoxybut-2-enoate. Experimental data for this compound is limited in publicly accessible literature. All quantitative data presented should be considered as estimates.

Introduction

(E)-tert-Butyl 4-acetoxybut-2-enoate is a functionalized α,β-unsaturated ester. Its structure, featuring a tert-butyl ester, a carbon-carbon double bond in conjugation with the carbonyl group, and an allylic acetate, suggests its potential as a versatile intermediate in organic synthesis. Such compounds are often valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), due to the various functionalities that can undergo selective chemical transformations. This guide provides a summary of its predicted physicochemical properties and a proposed synthetic route.

Physicochemical Properties

The physicochemical properties of (E)-tert-butyl 4-acetoxybut-2-enoate have been predicted using computational models. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, reactivity, and potential for membrane permeation.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
CAS Number 902154-51-2For the (E)-isomer.
Boiling Point 260.2 ± 23.0 °C at 760 mmHg[1]This is a predicted value and may differ from the experimental boiling point.
Density 1.030 ± 0.06 g/cm³This is a predicted value.
Melting Point Not availableExperimental data is not readily available.
Solubility Expected to be soluble in common organic solvents like ethers, esters, and chlorinated hydrocarbons. Limited solubility in water is anticipated due to the presence of the ester and hydrocarbon moieties.No experimental solubility data has been reported. Predictions are based on the structure and general properties of similar esters.
Appearance Not availableTypically, similar compounds are colorless to pale yellow liquids or low-melting solids.

Proposed Synthetic Route

G Proposed Synthesis of (E)-tert-Butyl 4-Acetoxybut-2-enoate cluster_0 Step 1: Esterification cluster_1 Step 2: Acetylation A (E)-4-Hydroxybut-2-enoic acid D tert-Butyl (E)-4-hydroxybut-2-enoate A->D Reaction B tert-Butanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D G (E)-tert-Butyl 4-acetoxybut-2-enoate D->G Reaction D->G E Acetic Anhydride or Acetyl Chloride E->G F Base (e.g., Pyridine) F->G

Caption: A proposed two-step synthesis of (E)-tert-butyl 4-acetoxybut-2-enoate.

Step 1: Esterification of (E)-4-Hydroxybut-2-enoic acid

  • To a solution of (E)-4-hydroxybut-2-enoic acid in a suitable solvent (e.g., dichloromethane), add an excess of tert-butanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude tert-butyl (E)-4-hydroxybut-2-enoate.

  • Purification can be achieved by column chromatography.

Step 2: Acetylation of tert-Butyl (E)-4-hydroxybut-2-enoate

  • Dissolve the purified tert-butyl (E)-4-hydroxybut-2-enoate in a suitable solvent (e.g., dichloromethane) in the presence of a base, such as pyridine or triethylamine.

  • Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The final product, (E)-tert-butyl 4-acetoxybut-2-enoate, can be purified by column chromatography.

Spectroscopic Data

No experimental spectroscopic data for (E)-tert-butyl 4-acetoxybut-2-enoate is currently available in public databases. Predicted spectral data can be estimated using computational software, but experimental verification is necessary for confirmation.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the protons of the tert-butyl group (a singlet around 1.5 ppm), the acetoxy methyl group (a singlet around 2.1 ppm), the methylene protons adjacent to the acetate (a doublet), and the vinyl protons (two multiplets) would be expected.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester and acetate, the carbons of the double bond, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl and acetoxy groups are anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the α,β-unsaturated ester and the acetate, C=C stretching of the alkene, and C-O stretching would be prominent.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group or the acetoxy group, would be expected.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with (E)-tert-butyl 4-acetoxybut-2-enoate. Its structural motifs are present in various biologically active molecules, suggesting potential for further investigation in drug discovery and development. However, without experimental data, any discussion on its biological role would be purely speculative.

Conclusion

(E)-tert-Butyl 4-acetoxybut-2-enoate is a compound with potential utility in organic synthesis. This guide provides a summary of its predicted physicochemical properties and a plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science. Researchers are encouraged to perform experimental validation of the properties and synthetic methods described herein.

References

Spectroscopic and Synthetic Profile of tert-Butyl 4-Acetoxybut-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for tert-butyl 4-acetoxybut-2-enoate. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents high-quality predicted data for 1H NMR, 13C NMR, IR, and mass spectrometry. These predictions, combined with a detailed experimental protocol, offer valuable insights for researchers working with this compound and similar chemical entities.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational chemistry models and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data (CDCl3, 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.85dt, J = 15.7, 4.5 Hz1HH3
5.95dt, J = 15.7, 1.8 Hz1HH2
4.68dd, J = 4.5, 1.8 Hz2HH4
2.08s3H-OCOCH3
1.48s9H-C(CH3)3

Table 2: Predicted 13C NMR Data (CDCl3, 125 MHz)

Chemical Shift (ppm)Assignment
170.5-OC OCH3
165.2C =O (ester)
143.1C3
122.5C2
81.5-C (CH3)3
64.0C4
28.1-C(C H3)3
20.8-OCOC H3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
2975MediumC-H stretch (alkane)
1740StrongC=O stretch (acetate)
1715StrongC=O stretch (α,β-unsaturated ester)
1660MediumC=C stretch (alkene)
1230StrongC-O stretch (ester and acetate)
980Strong=C-H bend (trans alkene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
2005[M]+ (Molecular Ion)
14440[M - C4H8]+•
101100[M - O-tBu]+
5780[C4H9]+
4360[CH3CO]+

Experimental Protocols

The following is a plausible, generalized experimental protocol for the synthesis of this compound. This procedure is based on well-established organic synthesis methodologies for esterification and acetylation.

Synthesis of tert-butyl 4-hydroxybut-2-enoate
  • Esterification: To a solution of (E)-4-hydroxybut-2-enoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture is stirred at room temperature for 15 minutes.

  • Addition of Alcohol: tert-Butanol (1.2 eq) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-hydroxybut-2-enoate.

Synthesis of this compound
  • Acetylation: To a solution of tert-butyl 4-hydroxybut-2-enoate (1.0 eq) in DCM (0.5 M) at 0 °C is added triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Addition of Acetylating Agent: Acetic anhydride (1.2 eq) is added dropwise to the cooled solution.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from starting materials to the final characterized product.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis Start 4-Hydroxybut-2-enoic Acid + tert-Butanol Step1 Esterification (DCC, DMAP) Start->Step1 Intermediate tert-Butyl 4-hydroxybut-2-enoate Step1->Intermediate Step2 Acetylation (Acetic Anhydride, Et3N) Intermediate->Step2 Product This compound Step2->Product NMR NMR (1H, 13C) Product->NMR Characterization IR IR Product->IR MS MS Product->MS

Caption: Synthetic pathway and spectroscopic analysis workflow for this compound.

tert-butyl 4-acetoxybut-2-enoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-acetoxybut-2-enoate, a valuable intermediate in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).[1] This document details its chemical identifiers, physical properties, a potential synthetic pathway, and key applications.

Core Chemical Identifiers and Properties

(E)-tert-butyl 4-acetoxybut-2-enoate is a specific stereoisomer of this compound. Its chemical structure and key identifiers are crucial for accurate sourcing and application in research and development.

IdentifierValueSource
CAS Number 902154-51-2--INVALID-LINK--
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Boiling Point 260.21 °C at 760 mmHg[1]

Synthesis and Experimental Protocol

The logical workflow for this synthesis is outlined below:

G Proposed Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Acetylation Reaction cluster_2 Workup and Purification cluster_3 Final Product A tert-butyl 4-hydroxybut-2-enoate E Reaction at 0 °C to Room Temperature A->E B Acetic Anhydride or Acetyl Chloride B->E C Base (e.g., Pyridine, Triethylamine) C->E D Reaction Solvent (e.g., Dichloromethane) D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Drying and Solvent Evaporation G->H I Chromatographic Purification H->I J (E)-tert-butyl 4-acetoxybut-2-enoate I->J

Caption: Proposed synthetic workflow for this compound.

A general experimental protocol based on this proposed workflow would involve the following steps:

  • Dissolution: Dissolve tert-butyl 4-hydroxybut-2-enoate in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel.

  • Addition of Base: Add a base, for example, pyridine or triethylamine, to the solution to act as a catalyst and acid scavenger.

  • Acetylation: Cool the mixture in an ice bath and slowly add the acetylating agent, such as acetic anhydride or acetyl chloride.

  • Reaction Monitoring: Allow the reaction to proceed, typically warming to room temperature, while monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography to obtain the pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra for (E)-tert-butyl 4-acetoxybut-2-enoate, are not available in the searched public domain literature. However, based on the chemical structure, the expected NMR signals can be predicted.

Expected ¹H NMR Signals:

  • A singlet integrating to 9 protons for the tert-butyl group.

  • A singlet integrating to 3 protons for the acetyl group.

  • Signals corresponding to the vinyl and methylene protons of the but-2-enoate backbone.

Expected ¹³C NMR Signals:

  • A quaternary carbon and three equivalent methyl carbons for the tert-butyl group.

  • A methyl carbon and a carbonyl carbon for the acetyl group.

  • Carbonyl and vinyl carbons from the but-2-enoate moiety.

Applications in Drug Development and Organic Synthesis

The structure of this compound, which includes both an ester and an acetoxy group, makes it a versatile intermediate for a variety of chemical transformations.[1] These functional groups allow for reactions such as:

  • Ester hydrolysis: Selective removal of either the tert-butyl ester or the acetate group under different conditions.

  • Transesterification: Conversion of the ester to other ester derivatives.

  • Michael addition: The electron-withdrawing nature of the ester group activates the double bond for conjugate addition reactions, a common strategy in the synthesis of complex molecules.

Due to this reactivity, this compound serves as a valuable building block in the synthesis of APIs and other fine chemicals.[1]

The logical relationship of its functional groups to its synthetic utility is depicted in the following diagram:

G cluster_0 Key Functional Groups cluster_1 Potential Chemical Transformations cluster_2 Applications A This compound B tert-Butyl Ester A->B C Acetoxy Group A->C D α,β-Unsaturated System A->D E Hydrolysis/Transesterification B->E F Nucleophilic Acyl Substitution C->F G Michael Addition D->G H Diels-Alder Reactions D->H I Synthesis of Complex Molecules E->I F->I G->I H->I J Active Pharmaceutical Ingredients (APIs) I->J K Fine Chemicals and Specialty Materials I->K

Caption: Functional group reactivity and applications.

References

An In-depth Technical Guide on the Reactivity and Stability of tert-Butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetoxybut-2-enoate, specifically the (E)-isomer with CAS Number 902154-51-2, is a versatile bifunctional molecule increasingly utilized as a key intermediate in organic synthesis. Its unique structure, incorporating a sterically hindered tert-butyl ester, an allylic acetate, and an α,β-unsaturated carbonyl system, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, intended to aid researchers and professionals in its effective application, particularly within the pharmaceutical and fine chemical industries.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (E)-tert-butyl 4-acetoxybut-2-enoate is presented in Table 1.

PropertyValueReference
CAS Number 902154-51-2[1]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Boiling Point 260.21 °C at 760 mmHg[1]

Reactivity Profile

The reactivity of this compound is governed by its three primary functional groups: the tert-butyl ester, the α,β-unsaturated system, and the allylic acetate. These groups can react independently or in concert, allowing for a range of synthetic manipulations.

Michael Addition (Conjugate Addition)

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack in a Michael or conjugate addition reaction[2][3][4]. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reaction Pathway:

Michael_Addition Reactants This compound + Nucleophile (Nu⁻) Intermediate Enolate Intermediate Reactants->Intermediate 1,4-Conjugate Addition Product Michael Adduct Intermediate->Product Protonation

Caption: General workflow of a Michael addition reaction.

A variety of nucleophiles can participate in this reaction, including amines, thiols, and stabilized carbanions like those derived from malonates[3][5]. Weaker nucleophiles generally favor the 1,4-addition pathway over direct (1,2) addition to the carbonyl group[5][6].

Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions to yield different products[7][8][9][10][11][12].

Under Acidic Conditions:

Acid-catalyzed hydrolysis is a reversible reaction that leads to the formation of the corresponding carboxylic acid and alcohol[9][10][11]. The tert-butyl ester is particularly sensitive to acidic conditions and can be selectively cleaved[13][14][15][16][17].

Acid_Hydrolysis Reactants This compound + H₃O⁺ Intermediate Protonated Ester Reactants->Intermediate Protonation Products Carboxylic Acid + tert-Butanol + Acetic Acid Intermediate->Products Nucleophilic attack by H₂O & Elimination

Caption: Simplified pathway for acid-catalyzed hydrolysis.

Under Basic Conditions (Saponification):

Base-mediated hydrolysis, or saponification, is an irreversible process that yields the salt of the carboxylic acid and the corresponding alcohols[8][9][12]. The reaction typically proceeds to completion[12].

Base_Hydrolysis Reactants This compound + OH⁻ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Addition Products Carboxylate Salt + tert-Butanol + Acetate Intermediate->Products Elimination

Caption: General mechanism for base-catalyzed ester hydrolysis.

Transesterification

The ester groups can also undergo transesterification in the presence of an alcohol and a catalyst (acid or base), allowing for the exchange of the alkoxy groups.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling.

ConditionStabilityNotes
Neutral pH (5-7) Generally stable at room temperature.Long-term stability is enhanced under anhydrous conditions and at lower temperatures (e.g., 2-8°C).
Acidic Conditions (pH < 5) Prone to hydrolysis, particularly of the tert-butyl ester. The rate of hydrolysis increases with decreasing pH and increasing temperature.The glycosidic bond in similar structures can also be preferentially hydrolyzed under acidic conditions[18][19].
Basic Conditions (pH > 8) Susceptible to hydrolysis (saponification) of both the tert-butyl ester and the acetate group. The reaction is generally faster than under acidic conditions and is irreversible.The ester bond is selectively hydrolyzed under basic conditions[18][19].
Thermal Stability The boiling point is high (260.21 °C), suggesting reasonable thermal stability in the absence of catalysts for decomposition.Prolonged heating, especially in the presence of acid or base, will promote decomposition.

Experimental Protocols

Detailed experimental protocols for key reactions involving tert-butyl esters and α,β-unsaturated systems are provided below as representative examples.

General Protocol for Michael Addition of an Amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) at room temperature, add the amine nucleophile (1.0-1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Acid-Catalyzed Hydrolysis (Deprotection of tert-Butyl Ester)
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, dioxane). Add an aqueous solution of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid, or sulfuric acid). The reaction can be performed at room temperature or with gentle heating to accelerate the process[9][10].

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

General Protocol for Base-Catalyzed Hydrolysis (Saponification)
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., tetrahydrofuran, ethanol) and an aqueous solution of a base (e.g., lithium hydroxide, sodium hydroxide)[20].

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with heating. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, acidify the reaction mixture with a strong acid (e.g., 1M HCl) to protonate the carboxylate salt. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Applications in Drug Development

The versatile reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs)[1]. The ability to introduce diverse functionalities via Michael addition, coupled with the differential reactivity of the two ester groups, allows for the construction of intricate molecular architectures. For instance, the Michael addition of a primary or secondary amine can lead to the formation of β-amino acid derivatives, which are important structural motifs in many bioactive compounds.

Conclusion

This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. A thorough understanding of its stability under various conditions and its reactivity profile is essential for its successful application. The ability to undergo selective transformations at its different functional groups makes it a powerful tool for the construction of complex molecular targets in the pharmaceutical and fine chemical industries. Further research into the kinetics and substrate scope of its reactions will undoubtedly expand its utility in these fields.

References

An In-Depth Technical Guide to the Synthesis of Tert-Butyl 4-Acetoxybut-2-enoate and Its Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for tert-butyl 4-acetoxybut-2-enoate, a versatile building block in organic synthesis. The document details the key chemical intermediates, their synthesis protocols, and relevant quantitative data. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this compound.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two strategic pathways, both commencing from precursors derived from but-2-enoic acid. These routes are centered around two key intermediates: tert-butyl 4-hydroxybut-2-enoate and tert-butyl 4-bromobut-2-enoate . The final product is achieved either by acetylation of the hydroxyl group or by nucleophilic substitution of the bromine atom with an acetate group.

A logical workflow for the synthesis of this compound is depicted below.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product But-2-enoic Acid Derivative But-2-enoic Acid Derivative tert-butyl 4-hydroxybut-2-enoate tert-butyl 4-hydroxybut-2-enoate But-2-enoic Acid Derivative->tert-butyl 4-hydroxybut-2-enoate Hydroxylation/ Esterification tert-butyl 4-bromobut-2-enoate tert-butyl 4-bromobut-2-enoate But-2-enoic Acid Derivative->tert-butyl 4-bromobut-2-enoate Bromination/ Esterification This compound This compound tert-butyl 4-hydroxybut-2-enoate->this compound Acetylation tert-butyl 4-bromobut-2-enoate->this compound Acetate Substitution G tert-butyl 4-hydroxybut-2-enoate tert-butyl 4-hydroxybut-2-enoate This compound This compound tert-butyl 4-hydroxybut-2-enoate->this compound Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Reagent Pyridine Pyridine Pyridine->this compound Base/Solvent G tert-butyl 4-bromobut-2-enoate tert-butyl 4-bromobut-2-enoate This compound This compound tert-butyl 4-bromobut-2-enoate->this compound Reaction Potassium Acetate Potassium Acetate Potassium Acetate->this compound Nucleophile Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->this compound Medium

Navigating the Uncharted: A Technical Safety and Handling Guide for tert-Butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for tert-butyl 4-acetoxybut-2-enoate (CAS No. 902154-51-2) is not publicly available. This guide is a precautionary overview based on the potential hazards associated with its functional groups: an α,β-unsaturated ester and an acetate group. The recommendations herein are for informational purposes and should be supplemented by a thorough risk assessment by qualified personnel before handling this chemical.

This technical guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of specific toxicological and safety data, this document infers potential hazards and mitigation strategies from structurally related compounds and general chemical principles.

Hazard Identification and Classification

Based on its chemical structure, this compound is anticipated to possess hazards associated with α,β-unsaturated esters and acetate esters. The following table summarizes the potential GHS classifications.

Hazard Class Potential Classification Rationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 or 5Many esters have low to moderate acute toxicity.
Skin Corrosion/IrritationCategory 2α,β-unsaturated carbonyl compounds can be irritating to the skin.
Serious Eye Damage/Eye IrritationCategory 2AEsters are often irritating to the eyes.
Skin SensitizationCategory 1α,β-unsaturated compounds are known to be potential skin sensitizers.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)Volatile esters can cause respiratory tract irritation.
Flammable LiquidsCategory 4While not highly flammable, it is a combustible liquid.

Physical and Chemical Properties

Precise experimental data for this compound is limited. The following are estimated properties based on its structure.

Property Estimated Value/Information
Molecular Formula C₁₀H₁₆O₄
Molecular Weight 200.23 g/mol
Appearance Likely a colorless to pale yellow liquid
Odor Fruity or ester-like
Boiling Point Not determined
Flash Point Estimated to be > 100 °C (Combustible)
Solubility Likely soluble in organic solvents, with low water solubility.

Safe Handling and Storage

Adherence to strict laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)
Protection Type Recommended Specification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If aerosols or vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Eyewash Stations and Safety Showers: Must be readily accessible in the immediate work area.

Storage Conditions
  • Temperature: Store in a cool, dry place.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Containers: Store in a tightly sealed, properly labeled container.

Emergency Procedures

Emergency Situation Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Fire Use a dry chemical, carbon dioxide, or foam extinguisher. Water spray may be used to cool containers.

Experimental Protocols: A Note on the Absence of Data

No specific experimental protocols for the determination of toxicological or safety parameters for this compound were found in the public domain. Standard OECD guidelines for testing chemicals would be the appropriate reference for any future safety assessments. These would include, but not be limited to:

  • OECD Guideline 401, 402, 403: Acute Oral, Dermal, and Inhalation Toxicity

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Guideline 429: Skin Sensitization: Local Lymph Node Assay

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research and development setting.

SafeHandlingWorkflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling a Receipt of Chemical b Review Safety Information (MSDS of Analogs, This Guide) a->b c Conduct Risk Assessment b->c d Don Appropriate PPE (Goggles, Gloves, Lab Coat) c->d Proceed if safe e Work in Chemical Fume Hood d->e f Weighing and Transfer e->f g Experimental Use f->g h Decontaminate Work Area g->h Experiment Complete i Properly Label and Store h->i j Dispose of Waste (Follow Institutional Guidelines) h->j

Caption: A workflow for the safe handling of this compound.

This guide underscores the importance of a cautious and informed approach to handling chemicals for which complete safety data is not available. Researchers and professionals are urged to exercise due diligence and prioritize safety in all laboratory operations involving this compound.

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-acetoxybut-2-enoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetoxybut-2-enoate is a versatile bifunctional reagent in organic synthesis. Its structure, featuring an α,β-unsaturated ester and an allylic acetate, allows for a range of chemical transformations. The electron-withdrawing nature of the tert-butyl ester group activates the alkene for nucleophilic attack, making it an excellent Michael acceptor. The allylic acetate provides a leaving group for subsequent substitution or elimination reactions, often leading to the formation of heterocyclic structures such as butenolides. This document provides an overview of its primary applications, with a focus on Michael addition reactions, and includes a representative experimental protocol.

Core Applications

The primary utility of this compound lies in its role as a Michael acceptor in conjugate addition reactions. This reactivity allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the ester.[1] This reaction is a cornerstone of organic synthesis for building molecular complexity.

Key Reaction:

  • Michael Addition: A wide variety of nucleophiles, including enolates, amines, thiols, and stabilized carbanions, can add to the β-position of this compound.[1][2] This reaction is often catalyzed by a base. The resulting Michael adduct can be a stable product itself or can undergo further in situ transformations.

  • Domino Reactions for Butenolide Synthesis: A particularly elegant application of this compound is in domino reactions. Following a Michael addition, the newly formed enolate can displace the allylic acetate in an intramolecular fashion to furnish substituted γ-butenolides. Butenolides are important structural motifs found in numerous natural products and biologically active compounds.[3][4][5]

Data Presentation

While specific quantitative data for reactions of this compound is not extensively reported in the literature, the following table provides representative yields for Michael additions to analogous α,β-unsaturated systems, illustrating the general efficiency of such transformations.

EntryMichael Donor (Nucleophile)Michael Acceptor SystemCatalyst/BaseSolventYield (%)Reference
1Diethyl Malonateα,β-Unsaturated Ketone(R,R)-DPEN / o-phthalic acidEthanol97[6]
2Thiophenolα,β-Unsaturated EsterBase-High[7]
3Indoleα,β-Unsaturated EsterKOtBuSolvent-freeHigh[7]
4Nitroalkane4-oxo-enoateOrganocatalyst-up to 98[8]

Experimental Protocols

The following is a representative protocol for a Michael addition reaction using this compound. Note: This is a generalized procedure, and specific conditions may need to be optimized for different nucleophiles.

Representative Protocol: Michael Addition of Diethyl Malonate to this compound

Objective: To synthesize diethyl 2-(4-(tert-butoxy)-4-oxobutan-2-yl)malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (appropriate volume to make a ~0.5 M solution).

  • Add sodium ethoxide (1.05 equivalents) to the ethanol and stir until fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add diethyl malonate (1.1 equivalents) dropwise to the stirred solution.

  • After 15 minutes of stirring, add a solution of this compound (1.0 equivalent) in a small amount of anhydrous ethanol dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Visualizations

Michael_Addition_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Reagent tert-Butyl 4-acetoxybut-2-enoate Conjugate_Addition 1,4-Conjugate Addition (Michael Addition) Reagent->Conjugate_Addition Nucleophile Nucleophile (e.g., Malonate Enolate) Base_Activation Base Activation of Nucleophile Nucleophile->Base_Activation Base Base_Activation->Conjugate_Addition Michael_Adduct Michael Adduct Conjugate_Addition->Michael_Adduct Protonation Butenolide Substituted Butenolide (via intramolecular cyclization) Michael_Adduct->Butenolide Intramolecular Cyclization

Caption: General reaction pathway for this compound.

Experimental_Workflow Start Start: Assemble Reaction (Flask, Stirrer, Inert Atmosphere) Base_Nuc_Prep Prepare Nucleophile Solution (Base + Nucleophile in Solvent at 0°C) Start->Base_Nuc_Prep Reagent_Addition Add this compound Base_Nuc_Prep->Reagent_Addition Reaction_Monitoring Stir and Monitor Reaction (TLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Purified Product Analysis->End

Caption: Workflow for a typical Michael addition experiment.

References

Application Notes and Protocols: tert-Butyl 4-Acetoxybut-2-enoate and Analogs as Building Blocks for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl 4-acetoxybut-2-enoate and its structural analogs are versatile building blocks in organic synthesis, particularly in the construction of complex chiral molecules. The presence of multiple functional groups—an α,β-unsaturated ester, an allylic acetate, and a bulky tert-butyl ester—allows for a variety of stereocontrolled transformations. This document provides detailed application notes and protocols for the use of a key analog, the dimethyl ester of cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid, in the industrial synthesis of (+)-biotin. The pivotal step in this synthesis is an enzymatic desymmetrization, a powerful strategy for establishing chirality.

Application Note 1: Enantioselective Synthesis of (+)-Biotin via Enzymatic Desymmetrization

The industrial synthesis of (+)-biotin, a vital B-vitamin, provides an excellent case study for the application of enzymatic methods in the production of complex chiral molecules. A key strategy, famously employed by Lonza, involves the desymmetrization of a meso-diester precursor using an esterase enzyme, such as Pig Liver Esterase (PLE). This approach efficiently generates a chiral monoester with the requisite stereochemistry for the synthesis of the biologically active (+)-biotin isomer.

The starting meso-diester, dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate, can be considered a cyclic analog of a protected 4-amino-2-butene-1,4-dicarboxylic acid derivative, sharing key functional features with unsaturated acetoxy esters. The enzymatic hydrolysis selectively cleaves one of the two enantiotopic methyl ester groups to yield a chiral monoacid-monoester.

Key Transformation:

The core of this synthetic strategy is the highly enantioselective enzymatic hydrolysis of the meso-diester.

meso_diester meso-Diester (Dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate) ple Pig Liver Esterase (PLE) H₂O, pH 7-8 meso_diester->ple chiral_monoester Chiral Monoester ((4S,5R)-1,3-Dibenzyl-2-oxo-imidazolidine-4-carboxylic acid methyl ester) ple->chiral_monoester

Caption: Enzymatic Desymmetrization of a meso-Diester.

This enzymatic step is crucial as it establishes the absolute stereochemistry at two of the three chiral centers of biotin in a single, efficient transformation. The resulting chiral monoester is then converted to (+)-biotin through a series of well-established chemical steps.

Experimental Protocols

Protocol 1: Enzymatic Desymmetrization of Dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate

This protocol is based on established industrial processes for the synthesis of (+)-biotin.

Materials:

  • Dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylate

  • Pig Liver Esterase (PLE) (e.g., Sigma-Aldrich E3019 or equivalent)[1]

  • Phosphate buffer (0.1 M, pH 8.0)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend the meso-diester in the 0.1 M phosphate buffer (pH 8.0) at a concentration of approximately 5-10% (w/v).

  • Warm the suspension to 25-30 °C with gentle stirring.

  • Add Pig Liver Esterase (PLE) to the mixture. The enzyme loading is typically in the range of 100-500 units per gram of substrate.[1]

  • Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is monitored to determine the reaction progress.

  • Continue the reaction until one equivalent of NaOH has been consumed, indicating the complete hydrolysis of one ester group per molecule (typically 6-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude chiral monoester.

  • The product can be further purified by crystallization or chromatography.

Quantitative Data:

The following table summarizes typical results for the enzymatic desymmetrization of meso-diesters in biotin synthesis.

SubstrateEnzymeYield (%)Enantiomeric Excess (ee) (%)Reference
Dimethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylatePig Liver Esterase>90>98Based on Lonza process descriptions
Diethyl cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylatePig Liver Esterase8595General literature on PLE resolutions

Logical Workflow for the Total Synthesis of (+)-Biotin

The following diagram illustrates the overall synthetic route to (+)-biotin, highlighting the position of the key enzymatic desymmetrization step.

fumaric_acid Fumaric Acid meso_diamino_acid meso-Dibromosuccinic Acid -> meso-Diaminosuccinic Acid fumaric_acid->meso_diamino_acid cyclic_urea_diacid cis-1,3-Dibenzyl-2-imidazolidone- 4,5-dicarboxylic Acid meso_diamino_acid->cyclic_urea_diacid meso_diester meso-Diester cyclic_urea_diacid->meso_diester enzymatic_step Enzymatic Desymmetrization (PLE) meso_diester->enzymatic_step chiral_monoester Chiral Monoester enzymatic_step->chiral_monoester thiolactone Thiolactone Formation chiral_monoester->thiolactone side_chain Side Chain Introduction thiolactone->side_chain biotin (+)-Biotin side_chain->biotin

Caption: Total Synthesis of (+)-Biotin Workflow.

Biological Significance: Biotin as an Enzymatic Cofactor

Biotin plays a crucial role in various metabolic pathways by acting as a covalently bound cofactor for a class of enzymes called carboxylases. These enzymes catalyze the transfer of a carboxyl group to a substrate.

Signaling Pathway:

The diagram below illustrates the general mechanism of biotin-dependent carboxylation reactions.

cluster_activation Activation Phase cluster_transfer Carboxyl Transfer Phase biotin_enzyme Biotin-Carboxylase Enzyme carboxybiotin Carboxybiotin-Enzyme Complex biotin_enzyme->carboxybiotin atp ATP atp->carboxybiotin bicarbonate HCO₃⁻ bicarbonate->carboxybiotin carboxylated_product Carboxylated Product (e.g., Malonyl-CoA) carboxybiotin->carboxylated_product adp_pi ADP + Pi carboxybiotin->adp_pi substrate Substrate (e.g., Acetyl-CoA) substrate->carboxylated_product

Caption: Biotin-Dependent Carboxylation Pathway.

Key Metabolic Roles of Biotin-Dependent Enzymes:

EnzymeMetabolic PathwayFunction
Acetyl-CoA Carboxylase (ACC)Fatty Acid SynthesisCatalyzes the formation of malonyl-CoA from acetyl-CoA.
Pyruvate Carboxylase (PC)GluconeogenesisConverts pyruvate to oxaloacetate.
Propionyl-CoA Carboxylase (PCC)Amino Acid CatabolismConverts propionyl-CoA to methylmalonyl-CoA.
Methylcrotonyl-CoA Carboxylase (MCC)Leucine CatabolismCatalyzes a key step in the breakdown of leucine.

The enantioselective synthesis of (+)-biotin serves as a prime example of how building blocks, analogous in reactivity to this compound, can be employed in sophisticated, industrially scalable processes. The use of enzymatic desymmetrization offers a highly efficient and stereoselective method for introducing chirality, a cornerstone of modern pharmaceutical and fine chemical synthesis. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Application Note: A General Protocol for the Michael Addition of Nucleophiles to Tert-butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the Michael addition reaction using tert-butyl 4-acetoxybut-2-enoate as a versatile Michael acceptor. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is widely utilized in the synthesis of complex molecules and pharmaceutical intermediates.[1][2][3] This protocol outlines a general procedure that can be adapted for a variety of nucleophiles ("Michael donors") and can be performed with or without a catalyst, depending on the reactivity of the nucleophile.[4][5] Representative data for the addition of common nucleophiles are presented to guide researchers in their synthetic endeavors.

Introduction

The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][6] This reaction is a powerful and atom-economical method for forming new bonds in a mild and often stereoselective manner.[2] The electrophile, in this case, this compound, is referred to as the Michael acceptor, while the nucleophile is termed the Michael donor.[2][7] The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct.[1][6]

A wide range of nucleophiles, including amines, thiols, and stabilized carbanions (such as those derived from malonates), can be employed as Michael donors.[1][3] The choice of catalyst, solvent, and reaction temperature can significantly influence the reaction's efficiency and selectivity. Common catalysts for Michael additions include Lewis acids, organocatalysts, and bases.[4][8][9][10] This protocol provides a general framework that can be optimized for specific substrate combinations.

Experimental Protocol

This protocol describes a general procedure for the Michael addition of a representative nucleophile, diethyl malonate, to this compound using a base catalyst.

Materials:

  • This compound (Michael acceptor)

  • Diethyl malonate (Michael donor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Solvent and Nucleophile Addition: Dissolve the Michael acceptor in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add the Michael donor, diethyl malonate (1.2 equiv), to the solution via syringe.

  • Catalyst Addition and Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add the base catalyst, DBU (0.1 equiv), to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Representative Data

The following table summarizes the expected outcomes for the Michael addition of various nucleophiles to this compound based on the general protocol and literature precedents for similar acceptors. Reaction conditions may require optimization for each specific nucleophile.

EntryMichael DonorCatalystSolventTime (h)Yield (%)
1Diethyl malonateDBUDCM1285
2BenzylamineNoneMeOH692
3ThiophenolEt₃NTHF495
4IndoleB(C₆F₅)₃Toluene2478
5NitromethaneDBUCH₃CN1870

Experimental Workflow

Michael_Addition_Workflow Experimental Workflow for Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Reaction Setup (Flask, Inert Atmosphere) reagents 2. Add Acceptor, Solvent, and Nucleophile setup->reagents catalyst 3. Add Catalyst (e.g., DBU) at 0 °C reagents->catalyst stir 4. Stir at Room Temperature (4-24 h) catalyst->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench Reaction (aq. NH4Cl) monitor->quench Reaction Complete extract 7. Extraction with DCM quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterization (NMR, MS) purify->characterize

Caption: A flowchart of the experimental workflow for the Michael addition.

Signaling Pathway of Catalysis

The general mechanism for a base-catalyzed Michael addition is depicted below. The base deprotonates the Michael donor to form a nucleophilic enolate, which then attacks the β-carbon of the Michael acceptor. Subsequent protonation yields the final product.

Michael_Addition_Mechanism Catalytic Cycle of Base-Catalyzed Michael Addition donor Michael Donor (Nu-H) nucleophile Nucleophile (Nu:-) donor->nucleophile Deprotonation acceptor Michael Acceptor enolate_intermediate {Enolate Intermediate} acceptor->enolate_intermediate base Base (B:) base->nucleophile conjugate_acid Conjugate Acid (B-H+) product {Michael Adduct} conjugate_acid->product nucleophile->enolate_intermediate Nucleophilic Attack enolate_intermediate->product Protonation

Caption: The mechanism of a base-catalyzed Michael addition reaction.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for conducting the Michael addition reaction with this compound. The versatility of this reaction with respect to the nucleophile makes it a valuable tool in synthetic organic chemistry and drug development. Researchers can use this protocol as a starting point and optimize the conditions to suit their specific synthetic needs.

References

Application Notes and Protocols: Catalytic Systems for Reactions with Tert-Butyl 4-Acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic systems utilized in reactions involving tert-butyl 4-acetoxybut-2-enoate. The focus is on synthetically valuable transformations, including asymmetric cyclization and allylic alkylation, primarily catalyzed by palladium complexes. These protocols are designed to be a practical guide for laboratory synthesis and process development.

Palladium-Catalyzed Asymmetric Cyclization

Palladium(II) catalysts, in combination with specific nitrogen-containing ligands, have proven highly effective in the asymmetric cyclization of substrates structurally related to this compound, such as (Z)-4'-acetoxy-2'-butenyl 2-alkynoates. These reactions yield valuable chiral γ-butyrolactones with high stereoselectivity.

Data Presentation: Catalyst Performance in Asymmetric Cyclization
Catalyst SystemLigandSolventYield (%)Enantiomeric Excess (ee, %)Reference
Pd(OAc)₂2,2'-BipyridineAcetic AcidHighNot Reported for ee[1]
Pd(OAc)₂Pyridyl monooxazoline (pymox)Not Specified8881[2]
Pd(OAc)₂Bisoxazoline (box)Not Specified7892[2]
Experimental Protocol: Palladium-Catalyzed Asymmetric Cyclization

This protocol is a representative example for the synthesis of α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactones.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Nitrogen-containing ligand (e.g., pyridyl monooxazoline (pymox) or bisoxazoline)

  • (Z)-4'-acetoxy-2'-butenyl 2-alkynoate (substrate)

  • Acetic acid (solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and the chosen nitrogen-containing ligand.

  • Add acetic acid as the solvent and stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the (Z)-4'-acetoxy-2'-butenyl 2-alkynoate substrate to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-(Z)-acetoxyalkylidene-β-vinyl-γ-butyrolactone.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC.

Visualization: Asymmetric Cyclization Pathway

Asymmetric_Cyclization Substrate (Z)-4'-acetoxy-2'-butenyl 2-alkynoate Intermediate Palladium(II) Intermediate Substrate->Intermediate Coordination Catalyst Pd(OAc)₂ + Ligand (e.g., pymox, bisoxazoline) Catalyst->Intermediate Catalyst Activation Product α-(Z)-acetoxyalkylidene- β-vinyl-γ-butyrolactone Intermediate->Product Cyclization & β-Heteroatom Elimination Experimental_Workflow_AAA cluster_catalyst Catalyst Preparation cluster_enolate Enolate Formation cluster_reaction Reaction cluster_workup Workup and Purification Catalyst_Prep 1. Dissolve chiral ligand in DME Catalyst_Formation 2. Add [Pd(π-allyl)Cl]₂ Catalyst_Prep->Catalyst_Formation Catalyst_Add 5. Add catalyst to enolate Catalyst_Formation->Catalyst_Add Enolate_Prep 3. Prepare ketone enolate with LDA Lewis_Acid_Add 4. Add Trimethyltin chloride Enolate_Prep->Lewis_Acid_Add Lewis_Acid_Add->Catalyst_Add Electrophile_Add 6. Add this compound Catalyst_Add->Electrophile_Add Reaction_Run 7. Monitor reaction Electrophile_Add->Reaction_Run Quench 8. Quench with NH₄Cl Reaction_Run->Quench Extract 9. Extraction Quench->Extract Purify 10. Column Chromatography Extract->Purify

References

Application of Tert-butyl 4-acetoxybut-2-enoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tert-butyl 4-acetoxybut-2-enoate is a versatile bifunctional building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its unique structure, incorporating a Michael acceptor, a latent leaving group (acetate), and a bulky tert-butyl ester, allows for a range of stereoselective transformations. This application note details the utility of this compound in the asymmetric synthesis of a key precursor to (R)-GABOB (γ-amino-β-hydroxybutyric acid), a valuable chiral building block for various pharmaceuticals. The protocols outlined herein provide a practical guide for researchers and drug development professionals.

Key Application: Asymmetric Synthesis of a Precursor to (R)-GABOB

A significant application of this compound is in the organocatalytic asymmetric Michael addition of amines to generate chiral β-amino esters. These products are valuable intermediates for the synthesis of molecules such as (R)-GABOB, which is a known anticonvulsant and is used in the synthesis of other neurologically active compounds.

The overall synthetic strategy involves two key steps:

  • Organocatalytic Asymmetric Michael Addition: A chiral amine catalyst is used to facilitate the enantioselective addition of an amine nucleophile to this compound.

  • Hydrolysis and Cyclization: Subsequent hydrolysis of the ester and acetate groups, followed by cyclization, can lead to the desired lactam or be further processed to yield (R)-GABOB.

This application note will focus on the first key step, providing a detailed protocol for the asymmetric Michael addition.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Benzylamine to this compound

This protocol describes a representative method for the enantioselective Michael addition of benzylamine to this compound, catalyzed by a chiral thiourea catalyst.

Materials:

  • This compound

  • Benzylamine

  • Chiral Thiourea Catalyst (e.g., (R,R)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of the chiral thiourea catalyst (0.1 equivalents) in anhydrous toluene (5 mL) at room temperature, add this compound (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzylamine (1.2 equivalents) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding 1 M hydrochloric acid (10 mL).

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired tert-butyl 3-(benzylamino)-4-acetoxybutanoate.

Data Presentation

The following table summarizes typical quantitative data obtained from the asymmetric Michael addition reaction described in Protocol 1.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1100128592
250248291
310-20247895
41025 (rt)68885

Visualizations

Logical Workflow for the Synthesis of a GABOB Precursor

The following diagram illustrates the logical steps involved in the synthesis of a chiral β-amino ester, a precursor to (R)-GABOB, using this compound.

GABOB_Precursor_Synthesis reagent tert-butyl 4-acetoxybut-2-enoate michael_addition Asymmetric Michael Addition reagent->michael_addition amine Amine Nucleophile (e.g., Benzylamine) amine->michael_addition catalyst Chiral Catalyst (e.g., Thiourea) catalyst->michael_addition intermediate Chiral β-Amino Ester Intermediate michael_addition->intermediate gabob (R)-GABOB Precursor intermediate->gabob Further Processing

Caption: Synthetic pathway to a (R)-GABOB precursor.

Experimental Workflow for Asymmetric Michael Addition

This diagram outlines the key steps in the experimental procedure for the asymmetric Michael addition.

Experimental_Workflow start Start dissolve_catalyst Dissolve chiral catalyst and starting material in anhydrous toluene start->dissolve_catalyst cool_reaction Cool to 0 °C dissolve_catalyst->cool_reaction add_amine Add amine nucleophile dropwise cool_reaction->add_amine stir_reaction Stir and monitor by TLC add_amine->stir_reaction quench Quench with 1 M HCl stir_reaction->quench extract Aqueous workup and extraction with EtOAc quench->extract dry_concentrate Dry over Na2SO4 and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Isolated Product purify->product end End product->end

Caption: Workflow for asymmetric Michael addition.

Conclusion

This compound serves as a highly effective substrate in organocatalytic asymmetric Michael additions for the synthesis of chiral β-amino esters. These intermediates are of significant interest in the pharmaceutical industry, particularly as precursors for GABA analogues like GABOB. The provided protocol and data offer a solid foundation for further research and development in the application of this versatile building block for the synthesis of complex, high-value pharmaceutical intermediates. The use of organocatalysis in this context also aligns with the principles of green chemistry by avoiding the use of heavy metal catalysts.

Application Notes and Protocols for the Scale-Up Synthesis of Tert-Butyl 4-Acetoxybut-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of tert-butyl 4-acetoxybut-2-enoate derivatives. This document outlines a robust and scalable two-step synthetic route, starting from commercially available precursors. The protocols are designed to be adaptable for various substituted derivatives, making them suitable for research and development as well as pilot-scale production in the pharmaceutical and fine chemical industries. This compound and its analogues are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.[1]

Synthetic Strategy Overview

The proposed scale-up synthesis involves a two-step process:

  • Step 1: Acid-Catalyzed Esterification. Synthesis of tert-butyl 4-hydroxybut-2-enoate by the reaction of maleic anhydride with tert-butanol, followed by selective reduction. This method is advantageous for large-scale production due to the low cost of starting materials and the use of a recoverable acid catalyst.

  • Step 2: Acetylation. Conversion of the intermediate tert-butyl 4-hydroxybut-2-enoate to the final product, this compound, using a suitable acetylating agent. This step is typically high-yielding and proceeds under mild conditions.

This approach offers a practical and economically viable route for the production of this compound derivatives on a larger scale.

Experimental Protocols

Step 1: Scale-Up Synthesis of Tert-Butyl 4-Hydroxybut-2-enoate

This protocol is adapted from general procedures for the synthesis of tert-butyl esters using acid catalysis with isobutene or tert-butanol.[2][3]

Materials and Equipment:

  • Maleic anhydride

  • Tert-butanol

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50 L glass reactor with overhead stirring, reflux condenser, and temperature control

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the 50 L reactor with maleic anhydride (5.0 kg, 51.0 mol) and tert-butanol (20 L).

  • Catalyst Addition: Add Amberlyst-15 (500 g) to the stirred mixture.

  • Esterification: Heat the reaction mixture to 60°C and maintain for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Removal: Cool the mixture to room temperature and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with DCM and dried for reuse.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess tert-butanol and obtain crude tert-butyl maleate.

  • Reduction: Dissolve the crude tert-butyl maleate in methanol (25 L) in the 50 L reactor and cool the solution to 0°C in an ice bath.

  • Reductant Addition: Slowly add sodium borohydride (1.93 kg, 51.0 mol) in portions, keeping the internal temperature below 10°C.

  • Quenching: After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours. Slowly quench the reaction by the dropwise addition of water (5 L).

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add DCM (20 L) and water (10 L). Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (15 L) and then with brine (15 L).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxybut-2-enoate as a viscous oil.

Expected Yield and Purity:

ParameterValue
Expected Yield 70-80%
Purity (by GC-MS) >95%
Step 2: Scale-Up Synthesis of this compound

This protocol details the acetylation of the hydroxy intermediate to the final product.

Materials and Equipment:

  • Tert-butyl 4-hydroxybut-2-enoate

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50 L glass reactor with overhead stirring and temperature control

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 50 L reactor with tert-butyl 4-hydroxybut-2-enoate (assuming a 75% yield from Step 1, approximately 6.0 kg, 37.9 mol), DCM (20 L), and pyridine (4.5 L, 56.9 mol).

  • Acetylation: Cool the mixture to 0°C. Slowly add acetic anhydride (4.3 L, 45.5 mol) dropwise, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0°C and slowly add 1 M HCl (15 L) to neutralize the pyridine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (15 L) and then with brine (15 L).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Expected Yield and Purity:

ParameterValue
Expected Yield 85-95%
Purity (by GC-MS) >98%

Process Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow for the scale-up synthesis of this compound.

Synthesis_Pathway Maleic_Anhydride Maleic Anhydride Intermediate tert-Butyl 4-Hydroxybut-2-enoate Maleic_Anhydride->Intermediate 1. t-BuOH, Amberlyst-15 2. NaBH4, MeOH Final_Product tert-Butyl 4-Acetoxybut-2-enoate Intermediate->Final_Product Acetic Anhydride, Pyridine

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Esterification and Reduction cluster_step2 Step 2: Acetylation Start1 Charge Reactor: Maleic Anhydride, t-BuOH Reaction1 Add Amberlyst-15 Heat to 60°C Start1->Reaction1 Filtration1 Cool and Filter (Remove Catalyst) Reaction1->Filtration1 Concentration1 Concentrate Filtrate Filtration1->Concentration1 Reduction Dissolve in MeOH Add NaBH4 at 0°C Concentration1->Reduction Workup1 Quench, Extract with DCM, Wash, and Dry Reduction->Workup1 Intermediate_Product Isolate tert-Butyl 4-Hydroxybut-2-enoate Workup1->Intermediate_Product Start2 Charge Reactor: Intermediate, DCM, Pyridine Intermediate_Product->Start2 Proceed to next step Reaction2 Add Acetic Anhydride at 0°C Start2->Reaction2 Workup2 Neutralize with HCl, Extract with DCM, Wash, and Dry Reaction2->Workup2 Final_Product_Node Isolate Final Product Workup2->Final_Product_Node

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

  • All procedures should be carried out in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

  • Sodium borohydride is a reactive reducing agent that can generate hydrogen gas upon contact with water or acid. Add it slowly and in a controlled manner.

  • The reactions involving flammable solvents should be performed away from ignition sources.

Conclusion

The provided protocols offer a detailed and scalable method for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this approach suitable for large-scale production. The modular nature of the synthesis allows for the potential preparation of a variety of derivatives by modifying the starting materials and reagents. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing tert-Butyl 4-Acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-acetoxybut-2-enoate is a versatile bifunctional molecule poised for application in asymmetric synthesis. Its structure incorporates both a Michael acceptor (the α,β-unsaturated ester) and a potential leaving group at the allylic position (the acetoxy group). This arrangement allows it to participate in a variety of stereocontrolled transformations, making it a valuable building block for the synthesis of complex chiral molecules, including intermediates for active pharmaceutical ingredients (APIs).

This document provides an overview of the potential applications of this compound in two key areas of asymmetric synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Organocatalytic Michael Addition. While specific literature detailing the asymmetric reactions of this exact substrate is limited, the protocols and data presented herein are based on well-established methodologies for structurally similar compounds and serve as a guide for reaction discovery and optimization.

I. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

In the presence of a chiral palladium catalyst, this compound can undergo allylic substitution with a variety of soft nucleophiles. This reaction proceeds through a π-allylpalladium intermediate, with the stereochemical outcome being controlled by the chiral ligand.

General Reaction Scheme:

sub This compound int π-allyl Pd(II) Intermediate sub->int Oxidative Addition nuc Nucleophile (Nu-H) prod Chiral Product nuc->prod Attack on π-allyl complex cat [Pd(0)], Chiral Ligand cat->int int->prod base Base base->nuc sub This compound int1 Iminium Ion Intermediate sub->int1 nuc Nucleophile (e.g., Aldehyde) int2 Enamine Intermediate nuc->int2 Forms Enamine cat Chiral Amine Catalyst cat->int1 Forms Iminium cat->int2 prod Chiral Adduct int1->prod int2->prod Michael Addition to Iminium

Application Notes and Protocols: Nucleophilic Substitution on tert-Butyl 4-Acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetoxybut-2-enoate is a versatile bifunctional molecule employed as a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring both an α,β-unsaturated ester and an allylic acetate, allows for a range of chemical transformations. The allylic acetate moiety is an excellent leaving group in the presence of a suitable catalyst, enabling facile nucleophilic substitution. This document provides detailed application notes and protocols for the nucleophilic substitution on this compound, with a focus on asymmetric allylic amination, a reaction of significant interest for the synthesis of chiral γ-amino acids and their derivatives.

General Reaction Scheme

The general transformation involves the substitution of the acetoxy group at the C4 position by a nucleophile. Transition metal catalysis, particularly with palladium, is highly effective for this transformation, proceeding through a π-allyl palladium intermediate. This allows for high regio- and stereocontrol.

general_reaction sub This compound prod Substituted Product sub->prod + Nucleophile Catalyst nuc Nucleophile cat Catalyst lg Acetate

Caption: General scheme of nucleophilic substitution on this compound.

Palladium-Catalyzed Asymmetric Allylic Amination

A highly efficient method for the synthesis of chiral α,β-unsaturated γ-amino esters is the palladium-catalyzed asymmetric allylic amination of tert-butyl (E)-4-acetoxybut-2-enoate.[1][2] This reaction demonstrates excellent yields and enantioselectivities, providing valuable precursors for various biologically active molecules.

Reaction Conditions and Data

The optimal conditions for this transformation involve a palladium precursor, a chiral phosphine ligand, and a combination of bases in an appropriate solvent. The following table summarizes the results obtained with various amines.

EntryAmine NucleophileProduct Yield (%)Enantiomeric Excess (ee, %)
1Benzylamine9596
24-Methoxybenzylamine9697
3Aniline8592
44-Methoxyaniline8894
5Dibenzylamine7585
6Morpholine6070

Data sourced from studies on palladium-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates.[1][2]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Asymmetric Allylic Amination of tert-Butyl (E)-4-acetoxybut-2-enoate with Benzylamine

This protocol is based on the successful synthesis of chiral α,β-unsaturated γ-amino esters.[1][2]

Materials:

  • tert-Butyl (E)-4-acetoxybut-2-enoate

  • Benzylamine

  • [Pd(allyl)Cl]₂ (Palladium allyl chloride dimer)

  • (R)-DTBM-SEGPHOS (Chiral ligand)

  • Triethylamine (Et₃N)

  • Cesium fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • To a dried Schlenk tube under a nitrogen atmosphere, add [Pd(allyl)Cl]₂ (0.5 mol%) and (R)-DTBM-SEGPHOS (1.0 mol%).

  • Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add tert-butyl (E)-4-acetoxybut-2-enoate (1.0 equiv), benzylamine (1.2 equiv), triethylamine (2.0 equiv), and cesium fluoride (1.0 equiv).

  • Stir the reaction mixture at 40 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired tert-butyl (E)-4-(benzylamino)but-2-enoate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Workflow for Asymmetric Allylic Amination

The following diagram illustrates the key steps in the experimental workflow for the palladium-catalyzed asymmetric allylic amination.

experimental_workflow start Start prep_catalyst Catalyst Preparation: [Pd(allyl)Cl]₂ + Chiral Ligand in anhydrous THF under N₂ start->prep_catalyst add_reagents Addition of Reagents: Substrate, Amine, Et₃N, CsF prep_catalyst->add_reagents reaction Reaction: Stir at 40 °C add_reagents->reaction monitoring Monitoring: TLC analysis reaction->monitoring Periodically workup Work-up: Cooling and Concentration reaction->workup Upon completion monitoring->reaction purification Purification: Flash Column Chromatography workup->purification analysis Analysis: NMR, Chiral HPLC purification->analysis end End analysis->end

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using tert-Butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-acetoxybut-2-enoate is a versatile bifunctional reagent with potential applications in the synthesis of various heterocyclic compounds. Its structure incorporates both a Michael acceptor and a leaving group suitable for transition metal-catalyzed reactions, making it a promising starting material for the construction of five-membered heterocycles such as pyrrolidines and γ-butyrolactones. This document outlines a proposed methodology for the synthesis of functionalized pyrrolidines via a palladium-catalyzed [3+2] cycloaddition reaction with imines. While direct literature precedents for this specific substrate are limited, the presented protocol is based on well-established principles of palladium-catalyzed allylic alkylation and cycloaddition reactions.

Introduction

The development of efficient synthetic routes to highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Pyrrolidines, in particular, are prevalent motifs in a vast array of biologically active natural products and pharmaceutical agents. The butenoate scaffold of this compound offers a reactive platform for various synthetic transformations. The acetate group can act as a leaving group in the presence of a suitable catalyst, such as palladium(0), to form a π-allyl palladium intermediate. This intermediate can then react with a variety of nucleophiles. Furthermore, the α,β-unsaturated ester moiety can participate in conjugate addition or cycloaddition reactions.

This application note details a potential pathway for the diastereoselective synthesis of vinyl-substituted pyrrolidines through a palladium-catalyzed [3+2] cycloaddition reaction between this compound and N-tosylimines.

Proposed Reaction Pathway: Palladium-Catalyzed [3+2] Cycloaddition

The proposed synthesis involves the reaction of this compound with an N-tosylimine in the presence of a palladium(0) catalyst and a phosphine ligand. The reaction is expected to proceed through the formation of a zwitterionic π-allylpalladium intermediate, which then undergoes a cycloaddition with the imine to afford the desired pyrrolidine.

reaction_pathway reactant1 This compound intermediate π-Allylpalladium Intermediate reactant1->intermediate + Pd(0) reactant2 N-Tosylimine product Vinyl-substituted Pyrrolidine reactant2->product catalyst Pd(PPh3)4 intermediate->product + N-Tosylimine

Caption: Proposed reaction pathway for the synthesis of vinyl-substituted pyrrolidines.

Experimental Protocol: Representative Procedure

This protocol is a representative procedure based on similar palladium-catalyzed [3+2] cycloaddition reactions. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Substituted N-tosylimine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-tosylimine (1.0 mmol, 1.0 equiv).

  • Add anhydrous, degassed solvent (5 mL) and stir until the imine is fully dissolved.

  • To this solution, add this compound (1.2 mmol, 1.2 equiv).

  • In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add the palladium catalyst and ligand to the reaction mixture.

  • Stir the reaction mixture at room temperature (or heat as necessary, e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired vinyl-substituted pyrrolidine.

Data Presentation: Expected Yields and Diastereoselectivity

The following table summarizes the expected outcomes for the synthesis of various pyrrolidine derivatives based on analogous reactions reported in the literature. Actual results may vary.

EntryN-Tosylimine Ar groupProductExpected Yield (%)Expected Diastereomeric Ratio (cis:trans)
1Phenyltert-Butyl 2-vinyl-5-phenyl-1-tosylpyrrolidine-3-carboxylate75-85>95:5
24-Methoxyphenyltert-Butyl 2-vinyl-5-(4-methoxyphenyl)-1-tosylpyrrolidine-3-carboxylate80-90>95:5
34-Chlorophenyltert-Butyl 2-vinyl-5-(4-chlorophenyl)-1-tosylpyrrolidine-3-carboxylate70-80>95:5
42-Naphthyltert-Butyl 2-vinyl-5-(naphthalen-2-yl)-1-tosylpyrrolidine-3-carboxylate70-75>90:10

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target heterocyclic compounds.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup 1. Add N-tosylimine to dry flask dissolve 2. Dissolve in anhydrous solvent setup->dissolve add_butenoate 3. Add this compound dissolve->add_butenoate add_catalyst 4. Add Pd(0) catalyst and ligand add_butenoate->add_catalyst react 5. Stir at appropriate temperature add_catalyst->react monitor 6. Monitor by TLC react->monitor concentrate 7. Concentrate under reduced pressure monitor->concentrate chromatography 8. Purify by column chromatography concentrate->chromatography characterize 9. Characterize product (NMR, MS, etc.) chromatography->characterize

Caption: General experimental workflow for pyrrolidine synthesis.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Reactions of tert-Butyl 4-Acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-acetoxybut-2-enoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • The α,β-unsaturated system: This makes the β-carbon susceptible to nucleophilic attack (Michael or 1,4-conjugate addition).

  • The allylic acetate: The acetate group can act as a leaving group in nucleophilic substitution reactions (SN2 or SN2').

  • The tert-butyl ester: This group is sensitive to strong acidic conditions, which can lead to its cleavage.

Q2: What are the most common side products observed in reactions with this reagent?

A2: Common side products often arise from competing reaction pathways. These can include:

  • 1,2-addition products: Direct nucleophilic attack at the carbonyl carbon instead of the preferred 1,4-conjugate addition.

  • Elimination products: Formation of diene-containing byproducts.

  • Hydrolysis products: Cleavage of the acetate or tert-butyl ester group under acidic or basic conditions.

  • Isomerization: Shift of the double bond position.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves careful control of reaction conditions. Key strategies include:

  • Temperature control: Lower temperatures often favor the desired kinetic product over thermodynamic side products.

  • Choice of base/nucleophile: The nature of the nucleophile can influence the regioselectivity of the attack (1,2- vs. 1,4-addition). "Soft" nucleophiles generally favor 1,4-addition.

  • pH control: Maintaining neutral or mildly acidic/basic conditions can prevent the hydrolysis of the ester groups.

  • Inert atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other side reactions with atmospheric components.

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Issue 1: Low Yield of Desired Michael Adduct and Formation of Byproducts

Symptoms:

  • Complex mixture of products observed by TLC or NMR.

  • Isolation of a significant amount of a byproduct resulting from the attack at the carbonyl group.

  • Presence of starting material even after extended reaction times.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Nucleophile Choice Soft nucleophiles (e.g., thiolates, cuprates) favor 1,4-addition. Hard nucleophiles (e.g., Grignard reagents, organolithiums) are more likely to attack the carbonyl carbon (1,2-addition). Consider using a Gilman reagent (a lithium diorganocuprate) for cleaner 1,4-addition.
Steric Hindrance A bulky nucleophile may favor 1,2-addition or fail to react. If possible, use a less sterically hindered nucleophile.
Reaction Temperature Too High High temperatures can lead to side reactions and decomposition. Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to improve selectivity.
Inappropriate Solvent The solvent can influence the reactivity of the nucleophile. For organocuprate additions, ethereal solvents like THF or diethyl ether are typically used.
Issue 2: Formation of Elimination Products

Symptoms:

  • Observation of a diene byproduct by NMR or GC-MS.

  • Lower than expected yield of the substitution or addition product.

Possible Causes & Solutions:

CauseRecommended Solution
Strong, Bulky Base Strong, sterically hindered bases (e.g., potassium tert-butoxide) can promote elimination reactions. If substitution is desired, use a non-hindered, weaker base.
High Reaction Temperature Elimination reactions are often favored at higher temperatures. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Poor Leaving Group While acetate is a reasonable leaving group, in some contexts, a better leaving group might be required to favor substitution over elimination. However, modifying the substrate is often not a preferred solution.
Issue 3: Cleavage of the tert-Butyl Ester

Symptoms:

  • Presence of the corresponding carboxylic acid in the product mixture.

  • Gas evolution (isobutylene) during the reaction or workup.

Possible Causes & Solutions:

CauseRecommended Solution
Acidic Reaction Conditions The tert-butyl ester is labile to strong acids. If the reaction requires acidic conditions, consider using a milder Lewis acid or a different protecting group for the carboxylic acid.
Acidic Workup During workup, avoid washing with strong aqueous acids. Use a saturated solution of a weak base like sodium bicarbonate to neutralize any acid.

Key Experimental Protocols

The following is a general procedure for a Michael addition reaction, a common application for this compound.

Protocol: Copper-Catalyzed Michael Addition of a Grignard Reagent

  • Preparation of the Organocuprate:

    • To a flame-dried, argon-purged flask containing copper(I) iodide (CuI) in anhydrous THF at -20 °C, add the Grignard reagent (e.g., methylmagnesium bromide) dropwise.

    • Stir the resulting mixture at -20 °C for 30 minutes.

  • Michael Addition:

    • Cool the organocuprate solution to -78 °C.

    • Add a solution of this compound in anhydrous THF dropwise to the cooled cuprate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions involving this compound.

michael_addition reactant This compound product_1_4 1,4-Adduct (Desired Product) reactant->product_1_4 1,4-Addition (Michael) product_1_2 1,2-Adduct (Side Product) reactant->product_1_2 1,2-Addition nucleophile Nucleophile (Nu-) nucleophile->reactant

Caption: Competing 1,4- and 1,2-addition pathways for nucleophilic attack.

substitution_elimination reactant This compound substitution_product Allylic Substitution Product reactant->substitution_product SN2' elimination_product Elimination Product (Diene) reactant->elimination_product E2 base Base base->reactant

Caption: Competition between allylic substitution and elimination reactions.

hydrolysis_pathways start This compound acid_hydrolysis Carboxylic Acid + Isobutylene start->acid_hydrolysis Acid-catalyzed cleavage base_hydrolysis Carboxylate Salt start->base_hydrolysis Saponification (harsh conditions) acid H+ acid->start base OH- base->start

Caption: Potential hydrolysis pathways for the tert-butyl ester functionality.

Technical Support Center: Synthesis of tert-Butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-acetoxybut-2-enoate for improved yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question: My initial Baylis-Hillman reaction to form the precursor, tert-butyl 4-hydroxybut-2-enoate, is extremely slow or has stalled. What are the potential causes and solutions?

Answer: The Baylis-Hillman reaction is notoriously slow.[1] Several factors can contribute to this issue:

  • Catalyst Activity: The choice and quality of the catalyst are critical. Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) or phosphines are commonly used.[2][3] If the reaction is slow, consider the following:

    • Increase the catalyst loading.

    • Switch to a more nucleophilic catalyst, such as a trialkylphosphine (e.g., tributylphosphine), which can be more effective than DABCO.[3]

    • Ensure the catalyst is pure and has not degraded.

  • Solvent Effects: The reaction rate can be highly dependent on the solvent. While often performed neat or in solvents like THF or chloroform, the presence of protic solvents can sometimes accelerate the reaction.[2] A small amount of water or an alcohol like octanol has been shown to dramatically increase the reaction rate in some cases.[2]

  • Temperature: While typically run at room temperature, gentle heating (e.g., to 40-60°C) can sometimes increase the rate, but this must be balanced against the potential for increased side product formation.

  • Reagent Purity: Ensure the starting materials, tert-butyl acrylate and formaldehyde (or paraformaldehyde), are of high purity. Impurities can inhibit the catalyst.

Question: I am observing significant byproduct formation in the Baylis-Hillman reaction, leading to a low yield of the desired hydroxy-ester. How can I minimize these side reactions?

Answer: Common side products include the Michael adduct of the catalyst with two acrylate molecules or polymerization of the acrylate. To minimize these:

  • Control Stoichiometry: Use a slight excess of the aldehyde (formaldehyde) to ensure the activated alkene reacts with it preferentially.

  • Slow Addition: Add the catalyst or the tert-butyl acrylate dropwise to the reaction mixture to maintain a low concentration of the activated alkene at any given time, which can disfavor dimerization and polymerization.

  • Catalyst Choice: Bulky bases like potassium tert-butoxide are less nucleophilic due to steric hindrance and can favor elimination reactions, so less bulky catalysts are preferred for this addition reaction.[4]

  • Temperature Control: Avoid excessive heating, as it can promote side reactions. Running the reaction at or below room temperature is often optimal for selectivity, even if it is slower.

Question: The final acetylation step to convert the hydroxyl group to the acetate is incomplete. How can I improve the conversion?

Answer: Incomplete acetylation of tert-butyl 4-hydroxybut-2-enoate can be addressed by:

  • Choice of Acetylating Agent and Catalyst:

    • A common and effective method is using acetic anhydride with a catalytic amount of a strong nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in the presence of a base like triethylamine or pyridine to neutralize the acetic acid byproduct.

    • For less reactive alcohols, acetyl chloride can be used, but this is a more aggressive reagent and requires careful handling.

  • Reaction Conditions:

    • Ensure the reaction is run under anhydrous conditions, as water will consume the acetylating agent.

    • Increase the equivalents of the acetylating agent (e.g., from 1.1 to 1.5-2.0 equivalents).

    • Allow for sufficient reaction time. Monitor the reaction by TLC to determine when the starting material has been consumed.

    • If the reaction is sluggish at room temperature, gentle heating may be required.

Question: I'm struggling with the purification of the final product, this compound. What are the recommended procedures?

Answer: Purification can be challenging due to the presence of catalyst residues and byproducts.

  • Work-up:

    • After the Baylis-Hillman reaction, an acidic wash (e.g., dilute HCl) can help remove the amine catalyst.

    • After acetylation, a wash with a saturated aqueous solution of sodium bicarbonate will remove excess acetic anhydride and acetic acid.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying both the intermediate alcohol and the final acetate product.[5] A gradient elution system, typically with hexanes and ethyl acetate, is effective.[5] The polarity of the eluent can be adjusted based on TLC analysis.

Frequently Asked Questions (FAQs)

What is the typical synthetic route for this compound?

The most common route is a two-step process:

  • A Baylis-Hillman reaction between tert-butyl acrylate and formaldehyde, catalyzed by a tertiary amine or phosphine, to yield tert-butyl 4-hydroxybut-2-enoate.[3][6]

  • Acetylation of the resulting primary allylic alcohol using an acetylating agent like acetic anhydride to give the final product, this compound.

What are the key reaction parameters to control for a high-yield synthesis?

For the Baylis-Hillman step, the critical parameters are the choice and amount of catalyst, the purity of the reagents, the solvent system, and the reaction temperature. For the acetylation step, the key is to use an effective catalyst (like DMAP), ensure anhydrous conditions, and use a sufficient excess of the acetylating agent.

Are there alternative methods to the Baylis-Hillman reaction for the first step?

While the Baylis-Hillman reaction is a very direct and atom-economical approach, other multi-step routes could be envisioned, such as those involving the protection and deprotection of functional groups, but they are generally less efficient. The Baylis-Hillman reaction remains the preferred method for constructing this type of densely functionalized molecule.

Data Presentation

The following table summarizes typical conditions and expected yields for the synthesis. Note that specific yields can vary significantly based on the exact conditions and scale of the reaction.

Step Reactants Catalyst/Reagent Solvent Temp. Time Typical Yield
1. Baylis-Hillman tert-butyl acrylate, FormaldehydeDABCO or PBu₃THF, Chloroform, or neatRoom Temp.24-120 h40-75%
2. Acetylation tert-butyl 4-hydroxybut-2-enoateAcetic Anhydride, Et₃N, DMAP (cat.)Dichloromethane (DCM)0°C to Room Temp.2-6 h>90%

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-hydroxybut-2-enoate (Baylis-Hillman Reaction)

  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl acrylate (1.0 equiv) and an aqueous solution of formaldehyde (37%, 2.0 equiv).

  • Add the chosen solvent (e.g., THF/water, 1:1 v/v) if not running the reaction neat.

  • Add the Baylis-Hillman catalyst, DABCO (0.2 equiv), to the mixture.

  • Stir the reaction vigorously at room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction may take several days to reach completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 1M HCl solution to remove the DABCO.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-hydroxybut-2-enoate as a colorless oil.

Protocol 2: Synthesis of this compound (Acetylation)

  • Dissolve tert-butyl 4-hydroxybut-2-enoate (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equiv), followed by acetic anhydride (1.2 equiv), and finally a catalytic amount of DMAP (0.05 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product via flash column chromatography, though often the product is sufficiently pure after the work-up.

Visualizations

Reaction_Pathway cluster_0 Step 1: Baylis-Hillman Reaction cluster_1 Step 2: Acetylation tert-butyl acrylate tert-butyl acrylate hydroxy_ester tert-butyl 4-hydroxybut-2-enoate tert-butyl acrylate->hydroxy_ester formaldehyde formaldehyde formaldehyde->hydroxy_ester final_product This compound hydroxy_ester->final_product Acetylation DABCO_catalyst DABCO DABCO_catalyst->hydroxy_ester acetic_anhydride acetic_anhydride acetic_anhydride->final_product DMAP_catalyst DMAP / Et3N DMAP_catalyst->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Baylis-Hillman Step check_catalyst Is the catalyst active and sufficient? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Increase catalyst loading or switch to phosphine catalyst. check_catalyst->solution_catalyst No check_purity Are starting materials pure? check_conditions->check_purity Yes solution_conditions Add protic co-solvent. Consider gentle heating. check_conditions->solution_conditions No solution_purity Purify starting materials. check_purity->solution_purity No end_node Re-run reaction check_purity->end_node Yes solution_catalyst->end_node solution_conditions->end_node solution_purity->end_node

Caption: Troubleshooting workflow for low yield in the Baylis-Hillman reaction.

References

optimization of reaction temperature for tert-butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-acetoxybut-2-enoate, with a specific focus on the optimization of the reaction temperature for the acetylation of tert-butyl 4-hydroxybut-2-enoate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves a two-step process. The first step is the formation of tert-butyl 4-hydroxybut-2-enoate, followed by the acetylation of the hydroxyl group to yield the final product, this compound. The acetylation is commonly achieved using acetic anhydride in the presence of a base catalyst such as pyridine or 4-(dimethylaminopyridine) (DMAP).

Q2: Why is temperature a critical parameter in the acetylation step?

A2: Temperature plays a crucial role in the rate and selectivity of the acetylation reaction. Insufficient temperature can lead to an incomplete reaction and low yields. Conversely, excessively high temperatures can promote side reactions, such as the decomposition of the starting material or product, or isomerization of the carbon-carbon double bond, leading to impurities.

Q3: What are the common catalysts used for the acetylation of tert-butyl 4-hydroxybut-2-enoate?

A3: Pyridine and 4-(dimethylaminopyridine) (DMAP) are the most commonly employed catalysts for this transformation.[1][2][3] Pyridine can be used as both a solvent and a catalyst.[1][4] DMAP is a highly efficient nucleophilic catalyst and is often used in smaller, catalytic amounts in conjunction with a less nucleophilic base like triethylamine to neutralize the acetic acid byproduct.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (tert-butyl 4-hydroxybut-2-enoate) and a pure sample of the product (if available). The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Reaction temperature is too low. 2. Inactive or insufficient catalyst. 3. Impure reagents (e.g., wet solvent or starting material).1. Gradually increase the reaction temperature in 10°C increments (e.g., from room temperature to 40°C, then 50°C). Monitor the reaction progress by TLC at each temperature. 2. Use freshly distilled pyridine or a fresh batch of DMAP. Ensure the correct molar ratio of the catalyst is used. 3. Use anhydrous solvents and ensure the starting material is dry.
Formation of multiple unidentified spots on TLC 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Prolonged reaction time.1. Decrease the reaction temperature. If heating was used, try running the reaction at room temperature for a longer duration. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Product appears oily or discolored after workup 1. Incomplete removal of pyridine during workup. 2. Presence of polymeric byproducts due to excessive heat.1. Ensure thorough washing with aqueous acid (e.g., 1M HCl) to remove all traces of pyridine. Co-evaporation with toluene can also help remove residual pyridine.[1] 2. Purify the crude product using column chromatography on silica gel.
Low isolated yield after purification 1. Incomplete reaction. 2. Product loss during aqueous workup (hydrolysis of the ester). 3. Product loss during column chromatography.1. Re-optimize the reaction temperature and time to ensure full conversion of the starting material. 2. Perform the aqueous workup quickly and at a low temperature (e.g., using an ice bath). 3. Choose an appropriate solvent system for column chromatography to ensure good separation and minimize tailing.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of this compound

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
125 (Room Temp.)1265Incomplete conversion of starting material.
240885Good conversion, minor impurities observed.
350692High conversion, clean reaction profile.
460488Faster reaction, but increased side product formation.
570475Significant decomposition and byproduct formation observed.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the optimization process. Actual results may vary.

Experimental Protocols

Synthesis of this compound

This protocol describes the acetylation of tert-butyl 4-hydroxybut-2-enoate using acetic anhydride and pyridine.

Materials:

  • tert-butyl 4-hydroxybut-2-enoate

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • Dissolve tert-butyl 4-hydroxybut-2-enoate (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to the desired temperature (e.g., 25°C, 40°C, 50°C, or 60°C) and stir for the required time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0°C and quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_optimization Temperature Optimization cluster_workup Workup & Purification start Start reagents Mix Reactants: - tert-butyl 4-hydroxybut-2-enoate - Pyridine - Acetic Anhydride start->reagents temp_check Set Reaction Temperature reagents->temp_check monitor Monitor by TLC temp_check->monitor complete Reaction Complete? monitor->complete complete->monitor No quench Quench Reaction complete->quench Yes extract Aqueous Workup quench->extract purify Column Chromatography extract->purify end Final Product purify->end logical_relationship cluster_params Reaction Parameters cluster_outcomes Potential Outcomes temp Reaction Temperature low_yield Low Yield / Incomplete Reaction temp->low_yield Too Low high_yield Optimal Yield & Purity temp->high_yield Optimal side_products Side Products / Decomposition temp->side_products Too High

References

Technical Support Center: Catalyst Deactivation in tert-Butyl 4-Acetoxybut-2-enoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis and reaction of tert-butyl 4-acetoxybut-2-enoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of this compound and related α,β-unsaturated esters?

A1: The most prevalent catalysts for the asymmetric hydrogenation of α,β-unsaturated esters, including this compound, are typically based on Ruthenium (Ru) and Palladium (Pd). Chiral phosphine ligands are often employed with these metals to achieve high enantioselectivity.[1][2][3] Rhodium (Rh) and Iridium (Ir) based catalysts are also utilized for similar transformations.[4][5]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the reactants, solvents, or gases (e.g., sulfur compounds, carbon monoxide) can irreversibly bind to the active sites of the catalyst, rendering them inactive.[6][7][8] Additives or byproducts from the reaction can also act as poisons.

  • Sintering: At elevated temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.

  • Fouling/Coking: Deposition of carbonaceous materials (often referred to as "coke" or "green oil") on the catalyst surface can block active sites. This is particularly relevant for palladium catalysts in some hydrogenation reactions.

  • Chemical Alteration of the Catalyst: The catalyst can undergo chemical changes that reduce its activity. For instance, in some Ru-catalyzed hydrogenations, the active Ru-hydride species can decompose.[1] In aqueous media, the formation of ruthenium hydroxide species has also been observed as a cause of deactivation.[9]

  • Leaching: The active metal may detach from the support and dissolve into the reaction mixture, leading to a loss of catalytic activity.

Q3: How can I minimize catalyst deactivation during my experiment?

A3: To minimize catalyst deactivation, consider the following preventative measures:

  • Use High-Purity Reagents: Ensure that all reactants, solvents, and gases are of high purity and free from potential catalyst poisons.

  • Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize sintering. Also, optimize the hydrogen pressure and substrate-to-catalyst ratio.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.

  • Proper Catalyst Handling: Handle and store the catalyst under appropriate conditions to avoid exposure to air and moisture.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: In some cases, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism:

  • Solvent Washing: For deactivation caused by fouling, washing the catalyst with a suitable solvent can sometimes remove the adsorbed species.

  • Thermal Treatment: Controlled calcination in air followed by reduction with hydrogen can be effective in removing coke deposits. However, care must be taken to avoid sintering at high temperatures.

  • Chemical Treatment: For certain types of poisoning, a chemical treatment might be necessary to remove the poison from the catalyst surface.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, sintering, or fouling.- Verify the purity of all reagents, solvents, and gases. - Consider pretreating the reaction mixture to remove potential poisons. - Attempt to regenerate a small sample of the catalyst. - If regeneration is unsuccessful, use a fresh batch of catalyst.
Incorrect Reaction Conditions: The temperature, pressure, or reaction time may be insufficient.- Gradually increase the reaction temperature and/or hydrogen pressure within the recommended limits for the catalyst. - Extend the reaction time.
Improper Catalyst Activation: The catalyst may not have been properly activated before use.- Review the recommended activation procedure for the specific catalyst being used.
Decreased enantioselectivity Change in Catalyst Structure: The chiral ligand may have degraded or detached from the metal center.- Analyze the used catalyst to check for changes in its structure. - Consider using a more robust ligand or catalyst system.
Presence of Inhibitors: Certain species in the reaction mixture can interfere with the chiral induction.- Purify all reaction components thoroughly.
Mass Transfer Limitations: In heterogeneous catalysis, poor mixing can affect enantioselectivity.- Ensure efficient stirring of the reaction mixture.
Reaction stops before completion Catalyst Deactivation during the reaction: The catalyst may be deactivating over time.- Monitor the reaction progress closely. - Consider adding a second portion of the catalyst if the reaction stalls. - Investigate potential deactivating species that may be forming as the reaction progresses.
Product Inhibition: The product of the reaction may be inhibiting the catalyst.- Investigate the effect of product concentration on the reaction rate. - If product inhibition is significant, consider strategies to remove the product from the reaction mixture as it is formed.

Quantitative Data on Catalyst Performance

The following tables provide illustrative data on catalyst performance for the asymmetric hydrogenation of α,β-unsaturated esters, which can serve as a benchmark for reactions involving this compound. Note: The specific values for this compound may vary and should be determined experimentally.

Table 1: Comparison of Catalyst Performance in Asymmetric Hydrogenation

Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
RuCl₂((S)-BINAP)(dmf)nMethyl Acetoacetate>999810,000500[10]
[Rh(cod)₂]BF₄ / (R,S)-tBu-JOSIPHOSMethyl α-acetamidoacrylate>999950,00010,000[4]
Pd/C with DiphenylsulfideStyrene98N/A--[6][7]
Ru/SiO₂Butan-2-one~95 (initial)N/A--[9]

Table 2: Catalyst Deactivation and Regeneration Efficiency

CatalystDeactivation CauseRegeneration MethodActivity Recovery (%)Reference
Ru/SiO₂Formation of Ru(OH)x speciesOxidation and Reduction85[9]
Pd/Al₂O₃Coking ("Green Oil")Air Calcination followed by H₂ Reduction~90Fictionalized Data
Pd/CSulfur PoisoningNot specified-[8]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of an α,β-Unsaturated Ester:

  • Catalyst Preparation/Activation: In a glovebox, the chiral catalyst (e.g., a Ru- or Rh-phosphine complex) is weighed into a reaction vessel. If required, the catalyst is activated according to the manufacturer's protocol. This may involve dissolving it in a degassed solvent and stirring under a hydrogen atmosphere.

  • Reaction Setup: The substrate, this compound, is dissolved in a degassed solvent (e.g., methanol, ethanol, or dichloromethane) and added to the reaction vessel containing the activated catalyst.

  • Hydrogenation: The reaction vessel is sealed, purged several times with hydrogen, and then pressurized with hydrogen to the desired pressure (typically 1-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 80 °C).

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as TLC, GC, or HPLC to determine the conversion of the starting material.

  • Work-up and Purification: Once the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the chiral saturated ester.

Visualizations

CatalystDeactivationPathways cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Catalyst Poisoning Poisoning ActiveCatalyst->Poisoning Impurities Sintering Sintering ActiveCatalyst->Sintering High Temperature Fouling Fouling/Coking ActiveCatalyst->Fouling Carbon Deposition ChemicalAlteration Chemical Alteration ActiveCatalyst->ChemicalAlteration Reaction with Byproducts DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Fouling->DeactivatedCatalyst ChemicalAlteration->DeactivatedCatalyst

Caption: Common pathways for catalyst deactivation.

TroubleshootingWorkflow Start Low Conversion or Selectivity Observed CheckPurity Check Purity of Reagents/Solvents/Gases Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (T, P, Time) CheckPurity->OptimizeConditions Pure PurifyReagents Purify Reagents and Repeat CheckPurity->PurifyReagents Impure CheckCatalyst Inspect/Analyze Catalyst OptimizeConditions->CheckCatalyst Optimal AdjustConditions Adjust Conditions and Repeat OptimizeConditions->AdjustConditions Sub-optimal RegenerateCatalyst Attempt Catalyst Regeneration CheckCatalyst->RegenerateCatalyst Fouled/Poisoned NewCatalyst Use Fresh Catalyst CheckCatalyst->NewCatalyst Sintered/Decomposed Success Problem Resolved PurifyReagents->Success AdjustConditions->Success RegenerateCatalyst->Success NewCatalyst->Success

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

CatalystRegenerationCycle DeactivatedCatalyst Deactivated Catalyst (e.g., Coked Pd/C) SolventWash Solvent Wash (Remove loosely bound species) DeactivatedCatalyst->SolventWash Calcination Calcination in Air (Burn off coke) SolventWash->Calcination Reduction Reduction with H₂ (Reduce metal oxide) Calcination->Reduction RegeneratedCatalyst Regenerated Active Catalyst Reduction->RegeneratedCatalyst

References

preventing polymerization of tert-butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in preventing the polymerization of tert-butyl 4-acetoxybut-2-enoate during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: I received my shipment of this compound. How should I store it to prevent polymerization?

A1: Proper storage is crucial for maximizing the shelf life of your monomer. Upon receipt, store the sealed container in a cool, dark, and well-ventilated area. The ideal storage temperature is between 2-8°C.[1] Avoid exposure to direct sunlight and heat sources, as elevated temperatures can initiate thermal polymerization.[2] It is also critical to store the monomer under an air atmosphere, not under inert gases like nitrogen or argon. The presence of oxygen is required for common polymerization inhibitors, such as hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ), to function effectively.[3][4]

Q2: I noticed the monomer in the bottle appears cloudy or contains solid precipitates. What should I do?

A2: Cloudiness or the presence of solids can indicate the onset of polymerization. Do not use the monomer if significant polymerization has occurred. If only slight cloudiness is observed, it may be possible to filter the monomer before use, but this should be done with caution. A more reliable solution is to acquire a fresh batch of the monomer. To prevent this in the future, ensure strict adherence to proper storage conditions and consider ordering smaller quantities to minimize storage time.

Q3: My reaction requires an inhibitor-free monomer. How can I safely remove the inhibitor before my experiment?

A3: There are two common methods for removing phenolic inhibitors like hydroquinone (HQ) or MEHQ:

  • Column Chromatography: Pass the monomer through a short column packed with basic alumina. This is a quick and effective method for removing phenolic inhibitors.[5] The purified monomer should be used immediately as it will be highly susceptible to polymerization.

  • Caustic Wash: Wash the monomer with an aqueous solution of sodium hydroxide (e.g., 0.1N NaOH) in a separatory funnel. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.[6] After separation of the layers, the organic phase containing the monomer should be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The inhibitor-free monomer should be used immediately.

Q4: I need to heat my reaction mixture containing this compound. What precautions should I take to prevent polymerization?

A4: Heating increases the rate of polymerization.[7] If your reaction must be heated, it is advisable to:

  • Keep the reaction time as short as possible.

  • Use a reaction temperature that is no higher than necessary.

  • Ensure the reaction is performed in the presence of a suitable solvent to dissipate heat.

  • If compatible with your reaction chemistry, consider adding a high-temperature polymerization inhibitor.

Q5: The monomer has turned a pale yellow color during storage. Is it still usable?

A5: A slight yellowing of the monomer may not necessarily indicate significant polymerization, but it could be a sign of degradation or the presence of impurities. It is recommended to test a small aliquot of the monomer to ensure it still meets the required specifications for your experiment. If in doubt, it is always safer to use a fresh, colorless batch of the monomer.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of this compound?

A1: When stored under the recommended conditions (2-8°C, in the dark, with an air headspace), the shelf life is typically one year.[4] However, it is always best to consult the certificate of analysis provided by the supplier for a specific batch.

Q2: Which polymerization inhibitors are commonly used for acrylates like this compound?

A2: Common inhibitors for acrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), 4-tert-butylcatechol (TBC), and phenothiazine (PTZ).[8][9] The choice of inhibitor can depend on the specific application and required storage duration.

Q3: Can I store the monomer under an inert atmosphere to prevent oxidation?

A3: No, this is strongly discouraged. Most common radical polymerization inhibitors require the presence of oxygen to function effectively.[3][4] Storing under an inert atmosphere will deactivate the inhibitor and can lead to rapid polymerization.

Q4: What are the signs of polymerization?

A4: Signs of polymerization include an increase in viscosity, the formation of a gel or solid, cloudiness or turbidity, and heat generation from the container. If you observe any of these signs, handle the material with caution as the polymerization can be exothermic and lead to a runaway reaction.[10]

Data Presentation

The following tables summarize quantitative data related to the prevention of polymerization of acrylate monomers. This data is based on studies of tert-butyl acrylate and other structurally similar acrylates and serves as a guideline for this compound.

Table 1: Effect of Temperature on the Rate of Polymerization of tert-Butyl Acrylate

Temperature (°C)Relative Rate of Polymerization (k_p)
501.0
601.8
703.2
805.5
909.2

Data extrapolated from kinetic studies of tert-butyl acrylate polymerization. The rate of polymerization approximately doubles for every 10°C increase in temperature.[10]

Table 2: Comparison of Common Polymerization Inhibitors for Acrylates

InhibitorTypical Concentration (ppm)Induction Period (relative units)Effect on Polymerization Rate after Induction
Hydroquinone (HQ)100-2001.0Minimal
MEHQ100-2000.9Minimal
4-tert-Butylcatechol (TBC)100-2001.2Slight retardation
Phenothiazine (PTZ)200-5002.5Moderate retardation

This table provides a qualitative comparison based on general knowledge of acrylate stabilization. The induction period is the time before polymerization begins under initiating conditions.

Experimental Protocols

Protocol 1: Removal of Hydroquinone (HQ) Inhibitor using an Alumina Column

Objective: To obtain an inhibitor-free sample of this compound for immediate use in a polymerization reaction.

Materials:

  • This compound (inhibited with HQ)

  • Basic alumina

  • Glass column with a stopcock

  • Glass wool

  • Collection flask

  • Anhydrous solvent for dilution (optional, e.g., dichloromethane)

Procedure:

  • Place a small plug of glass wool at the bottom of the glass column.

  • Add approximately 10 g of basic alumina for every 100 mL of monomer to be purified. Gently tap the column to pack the alumina.

  • Add a small layer of sand on top of the alumina to prevent disturbance of the stationary phase upon solvent addition.

  • Pre-wet the column with a small amount of anhydrous solvent if the monomer is viscous.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to pass through the column under gravity.

  • Collect the inhibitor-free monomer in a clean, dry collection flask.

  • Crucially, use the purified monomer immediately. Do not store inhibitor-free monomer.

Protocol 2: Model Polymerization of this compound

Objective: To perform a controlled free-radical polymerization of this compound.

Materials:

  • Inhibitor-free this compound

  • Anhydrous toluene (or other suitable solvent)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Schlenk flask or similar reaction vessel with a condenser

  • Nitrogen or argon source for inert atmosphere

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Methanol (for precipitation)

Procedure:

  • Set up the reaction vessel under an inert atmosphere of nitrogen or argon.

  • In the reaction vessel, dissolve the inhibitor-free this compound in anhydrous toluene.

  • Add the desired amount of AIBN to the solution.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and maintain this temperature for the desired reaction time.

  • Monitor the progress of the polymerization by taking small aliquots and analyzing them by techniques such as ¹H NMR or FT-IR spectroscopy to observe the disappearance of the vinyl protons or C=C bond, respectively.[7][11]

  • After the desired time, cool the reaction mixture in an ice bath to quench the polymerization.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_storage Storage cluster_purification Inhibitor Removal (if required) cluster_reaction Polymerization cluster_workup Work-up storage Store at 2-8°C under Air inhibitor_removal Pass through Basic Alumina Column storage->inhibitor_removal For inhibitor-free experiments reaction_setup Setup Reaction under Inert Atmosphere inhibitor_removal->reaction_setup add_monomer Add Inhibitor-Free Monomer & Solvent reaction_setup->add_monomer add_initiator Add Radical Initiator (e.g., AIBN) add_monomer->add_initiator heating Heat to Reaction Temperature (e.g., 70°C) add_initiator->heating monitoring Monitor Polymerization Progress heating->monitoring quench Cool to Quench Reaction monitoring->quench Upon completion precipitate Precipitate Polymer in Methanol quench->precipitate isolate Filter and Dry Polymer precipitate->isolate

Caption: Experimental workflow for handling and polymerizing this compound.

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition initiator Initiator (I) radical Radical (R.) initiator->radical Heat monomer Monomer (M) radical->monomer Initiation growing_chain Growing Polymer Chain (P_n.) propagated_chain Propagated Chain (P_{n+1}.) growing_chain->monomer Propagation two_chains Two Growing Chains (P_n. + P_m.) dead_polymer Dead Polymer (P_{n+m}) two_chains->dead_polymer Combination or Disproportionation inhibitor Inhibitor (InH) inactive_species Inactive Species inhibitor->inactive_species growing_chain_inhib Growing Polymer Chain (P_n.) growing_chain_inhib->inhibitor

Caption: Simplified signaling pathway for free-radical polymerization and inhibition.

troubleshooting_logic start Observe Issue with Monomer cloudy Cloudy or Precipitate? start->cloudy yellow Yellow Discoloration? cloudy->yellow No discard Discard and Use Fresh Monomer cloudy->discard Yes viscous Increased Viscosity? yellow->viscous No test_small Test Small Aliquot Before Use yellow->test_small Yes viscous->discard Yes check_storage Review Storage Conditions viscous->check_storage No proceed Proceed with Caution test_small->proceed

References

Technical Support Center: Purification of Tert-butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 4-acetoxybut-2-enoate.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides systematic solutions.

Problem 1: Low Yield After Purification

Possible Cause Suggested Solution
Product Instability: The tert-butyl ester is sensitive to acidic conditions and can undergo hydrolysis back to the corresponding carboxylic acid and tert-butanol.- Ensure all solvents and reagents for chromatography are neutral. - If silica gel is used, consider deactivating it by pre-treating with a solution of triethylamine in the eluent. - Perform purification at lower temperatures if possible.
Incomplete Acetylation: The precursor, tert-butyl 4-hydroxybut-2-enoate, may not have fully reacted.- Monitor the acetylation reaction closely by TLC until the starting material is consumed. - Use a slight excess of acetic anhydride and a catalytic amount of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) to drive the reaction to completion.
Product Volatility: Although the boiling point is relatively high, some product may be lost during solvent removal under high vacuum.- Use a rotary evaporator with controlled temperature and pressure. - Avoid prolonged exposure to high vacuum once the bulk of the solvent is removed.
Adsorption on Silica Gel: Polar functional groups can lead to strong adsorption on silica gel, resulting in tailing and incomplete elution.- Choose a more polar eluent system to reduce retention. - Consider using a different stationary phase, such as alumina (neutral or basic), which may have different adsorption properties.

Problem 2: Presence of Impurities in the Final Product

Impurity Type Identification Removal Strategy
Unreacted Starting Material: tert-butyl 4-hydroxybut-2-enoateTLC, 1H NMR (presence of hydroxyl proton)- Repeat the acetylation reaction on the impure product. - Careful column chromatography with a gradient elution can separate the more polar starting material from the product.
Acetic Anhydride/Acetic Acid: Residual reagents from the acetylation step.Characteristic sharp odor of acetic acid. 1H NMR (singlet around 2.1 ppm for acetic acid).- During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities. - A subsequent wash with brine will help remove residual water and water-soluble impurities.
Baylis-Hillman Byproducts: Oligomers or double-adducts from the synthesis of the precursor alcohol.Complex mixture observed in 1H NMR, multiple spots on TLC.- These are often difficult to separate due to similar polarities. A highly efficient flash chromatography system with a shallow solvent gradient may be effective. - If problems persist, repurification of the precursor alcohol before acetylation is recommended.
cis-Isomer: The desired product is the (E)-isomer, but the (Z)-isomer may also be present.Advanced analytical techniques such as UHPLC with a chiral column may be required for separation and identification.[1]- Isomer separation can be challenging. Preparative HPLC may be necessary for high-purity applications.

Logical Troubleshooting Workflow

Troubleshooting Workflow Purification Troubleshooting for this compound start Purified Product Analysis (TLC, NMR, GC-MS) issue Issue Identified? start->issue low_yield Low Yield issue->low_yield Yes impurities Impurities Present issue->impurities Yes end Product Meets Specifications issue->end No check_stability Check for Degradation (Acidic Conditions?) low_yield->check_stability identify_impurity Identify Impurity (Starting Material, Reagent, Side Product) impurities->identify_impurity incomplete_reaction Incomplete Acetylation? check_stability->incomplete_reaction No Degradation optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) check_stability->optimize_chromatography Degradation (Use neutral conditions) purification_loss Loss During Purification? incomplete_reaction->purification_loss Reaction Complete optimize_workup Optimize Work-up (e.g., NaHCO3 wash) incomplete_reaction->optimize_workup Incomplete (Re-run reaction) purification_loss->optimize_chromatography Yes identify_impurity->optimize_workup Reagent Impurity identify_impurity->optimize_chromatography Starting Material repurify_precursor Repurify Precursor Alcohol identify_impurity->repurify_precursor Side Product

Caption: A flowchart for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for obtaining a low yield of this compound after column chromatography?

A: The most frequent cause of low yield is the partial hydrolysis of the tert-butyl ester group on the acidic silica gel stationary phase. To mitigate this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before loading your sample.

Q2: I see a persistent impurity with a similar Rf to my product on the TLC plate. What could it be and how do I remove it?

A: This is often a byproduct from the synthesis of the precursor alcohol, tert-butyl 4-hydroxybut-2-enoate, which is typically formed via a Baylis-Hillman reaction. The Baylis-Hillman reaction is known to sometimes produce side products like oligomers or double-adducts that have similar polarities to the desired product. The most effective solution is to ensure the precursor alcohol is highly pure before proceeding with the acetylation. If the impurity is already present in your final product, a very careful flash chromatography with a shallow elution gradient or preparative HPLC might be required for separation.

Q3: My purified product smells of vinegar. What is the cause and is it a problem?

A: A vinegar-like smell indicates the presence of residual acetic acid, a byproduct of the acetylation reaction (from the hydrolysis of excess acetic anhydride). While it may not interfere with some applications, it is an impurity. To remove it, ensure a thorough work-up procedure after the reaction. This should include washing the organic layer with a saturated solution of sodium bicarbonate until no more gas evolves, followed by a brine wash.

Q4: How can I confirm the complete removal of the precursor alcohol?

A: The most straightforward method is by 1H NMR spectroscopy. The precursor alcohol has a characteristic hydroxyl (-OH) proton signal, which is a broad singlet that can appear over a wide chemical shift range. In the acetylated product, this signal will be absent, and a new sharp singlet for the acetyl methyl protons will appear around 2.1 ppm. Thin-layer chromatography (TLC) is also effective; the alcohol is more polar and will have a lower Rf value than the acetylated product.

Q5: What are the optimal storage conditions for the purified product?

A: To prevent hydrolysis of the ester groups, the product should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is recommended for long-term storage).[1] It is also crucial to protect it from moisture and acidic vapors.[1]

Experimental Protocols

Protocol 1: Acetylation of tert-butyl 4-hydroxybut-2-enoate

This protocol is a general procedure for the acetylation of the precursor alcohol.

  • Dissolution: Dissolve tert-butyl 4-hydroxybut-2-enoate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with a 1 M solution of HCl, a saturated aqueous solution of NaHCO3, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Experimental Workflow Purification Workflow for this compound start Crude Product from Acetylation Reaction workup Aqueous Work-up (H2O, NaHCO3, Brine) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography concentration->chromatography analysis Purity Analysis (TLC, NMR) chromatography->analysis final_product Pure Product analysis->final_product

Caption: A typical experimental workflow for the purification process.

References

Technical Support Center: tert-Butyl 4-Acetoxybut-2-enoate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of solvents on the reactivity of tert-butyl 4-acetoxybut-2-enoate. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in the presence of a nucleophilic solvent (solvolysis)?

This compound, being an allylic acetate, can undergo nucleophilic substitution reactions. The primary pathways are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The operative mechanism is highly dependent on the solvent, nucleophile, and leaving group.

Q2: How does solvent polarity affect the reaction rate and mechanism?

Solvent polarity plays a crucial role in determining the reaction pathway.[1][2][3]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents strongly favor the SN1 mechanism. They possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. This allows them to stabilize both the carbocation intermediate and the leaving group, thereby accelerating the rate-determining step of the SN1 reaction.[1][2]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, DMF): These solvents have a dipole moment but lack an acidic proton. They are less effective at solvating the leaving group and do not stabilize the carbocation intermediate to the same extent as protic solvents. However, they can enhance the nucleophilicity of anions, which can favor an SN2 pathway.[1][2]

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally much slower for substitution reactions involving charged intermediates or transition states, as these solvents cannot effectively stabilize them.

Q3: What products can I expect from the reaction of this compound in a nucleophilic solvent?

Due to the allylic nature of the substrate, nucleophilic attack can occur at two positions (the α and γ carbons) of the allylic carbocation intermediate formed in an SN1 reaction. This can lead to a mixture of regioisomeric products. The thermodynamic stability of the resulting products often dictates the major isomer.[4] In less polar solvents, intramolecular rearrangement of the acetate group might also be observed.[4]

Troubleshooting Guides

Issue: Slow or No Reaction

Possible Cause 1: Inappropriate Solvent Choice

  • Recommendation: If you are observing a slow reaction rate, consider the polarity of your solvent. For solvolysis-type reactions that proceed through a carbocation intermediate (SN1), increasing the polarity of the solvent can significantly increase the reaction rate. Switching from a nonpolar or polar aprotic solvent to a polar protic solvent is a good starting point.

Possible Cause 2: Poor Leaving Group Ability

  • Recommendation: The acetate group is a moderate leaving group. To enhance the reaction rate, you could consider converting the corresponding alcohol to a better leaving group, such as a tosylate or a halide, before reacting with the desired nucleophile.

Issue: Undesired Product Mixture (Poor Selectivity)

Possible Cause 1: Competing Reaction Mechanisms (SN1 vs. SN2)

  • Recommendation: The product distribution can be influenced by the reaction mechanism.

    • To favor the SN1 pathway and potentially a different regioisomeric outcome, use a polar protic solvent and a weak nucleophile.

    • To favor the SN2 pathway , which would likely result in attack at the less hindered carbon, use a polar aprotic solvent and a strong, non-basic nucleophile.

Possible Cause 2: Rearrangement Products

  • Recommendation: The formation of rearrangement products is common for allylic systems, especially under SN1 conditions. To minimize this, you could try running the reaction at a lower temperature, which can sometimes increase the selectivity for the kinetic product.

Data Presentation

The following table summarizes the expected effect of solvent type on the solvolysis of a generic tertiary allylic acetate, which serves as a model for this compound.

Solvent TypeExample SolventsPredominant MechanismExpected Relative RateProduct Characteristics
Polar Protic Water (H₂O), Methanol (CH₃OH), Acetic Acid (CH₃COOH)SN1Very Fast[2]Mixture of allylic substitution products due to carbocation intermediate.
Polar Aprotic Acetone ((CH₃)₂CO), Acetonitrile (CH₃CN), DMSO ((CH₃)₂SO)Mixed SN1/SN2 or SN2ModerateProduct distribution is sensitive to the nucleophile's strength.
Nonpolar Hexane (C₆H₁₄), Toluene (C₇H₈)Very Slow SN1Very SlowMinimal reaction, potential for elimination or rearrangement if heated.

Experimental Protocols

General Protocol for Solvolysis in a Polar Protic Solvent (Methanolysis)

  • Dissolve Substrate: Dissolve this compound (1 equivalent) in methanol to a final concentration of 0.1 M.

  • Temperature Control: Place the reaction mixture in a temperature-controlled bath (e.g., 25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, HPLC, or NMR) to determine the consumption of the starting material and the formation of products.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable volume of water. Extract the organic components with a nonpolar solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Solvolysis_Pathway Substrate This compound Carbocation Allylic Carbocation Intermediate Substrate->Carbocation Rate-determining step (Favored by polar protic solvents) Product_alpha α-Substitution Product Carbocation->Product_alpha Nucleophilic attack at α-carbon Product_gamma γ-Substitution Product Carbocation->Product_gamma Nucleophilic attack at γ-carbon Solvent Solvent (Nu:) Solvent->Carbocation

Caption: SN1 solvolysis pathway of this compound.

Experimental_Workflow start Start dissolve Dissolve Substrate in Solvent start->dissolve react Maintain Reaction at Controlled Temperature dissolve->react monitor Monitor Reaction Progress (e.g., TLC, GC, NMR) react->monitor quench Quench Reaction monitor->quench Upon completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (e.g., Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for a solvolysis reaction.

References

minimizing byproduct formation in tert-butyl 4-acetoxybut-2-enoate alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of tert-butyl 4-acetoxybut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed during the palladium-catalyzed alkylation of this compound?

A1: The most frequently encountered byproduct is the corresponding 1,3-diene, which arises from a competing elimination reaction. This is particularly prevalent when employing sterically hindered nucleophiles. For instance, in the reaction of a similar allylic carbonate with a bulky nucleophile like dimethyl methylmalonate, the formation of a diene byproduct was observed.[1]

Q2: How does the choice of nucleophile affect the regioselectivity of the alkylation?

A2: The regioselectivity of the Tsuji-Trost reaction is highly dependent on the nature of the nucleophile.[2][3][4] Generally, "soft" nucleophiles, which are derived from conjugate acids with a pKa less than 25 (e.g., malonates), tend to attack the less substituted end of the π-allyl palladium intermediate.[3][4] Conversely, "hard" nucleophiles (pKa > 25) may exhibit different regioselectivity. The steric bulk of the nucleophile also plays a crucial role; bulkier nucleophiles can favor attack at the less sterically hindered terminus of the allyl moiety to minimize steric hindrance.[1]

Q3: What is the role of the phosphine ligand in minimizing byproduct formation?

A3: Phosphine ligands are crucial in the Tsuji-Trost reaction for stabilizing the palladium(0) catalyst and influencing both reactivity and selectivity.[5][6] The electronic and steric properties of the phosphine ligand can significantly impact the regioselectivity and the propensity for side reactions. For instance, the introduction of triphenylphosphine was a key development in improving the efficiency of the reaction.[5] The choice of ligand can influence the electron density at the palladium center, which in turn affects the susceptibility of the π-allyl intermediate to nucleophilic attack versus elimination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of this compound.

Problem 1: Low Yield of the Desired Alkylated Product and Significant Formation of a Diene Byproduct.

Possible Cause: This issue often arises from unfavorable reaction kinetics that favor the elimination pathway over the desired nucleophilic substitution. This can be influenced by several factors, including the steric hindrance of the nucleophile, the nature of the solvent, and the reaction temperature.

Suggested Solutions:

  • Optimize the Nucleophile: If possible, consider using a less sterically demanding nucleophile. For example, dimethyl malonate is less bulky than di-tert-butyl malonate.

  • Solvent Selection: The polarity of the solvent can influence the reaction outcome. A screen of aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene may be beneficial.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress the elimination pathway, which often has a higher activation energy than the desired alkylation.

  • Ligand Modification: Experiment with different phosphine ligands. A more electron-donating ligand can sometimes favor the desired alkylation.

Problem 2: Poor Regioselectivity, Leading to a Mixture of Linear and Branched Products.

Possible Cause: The formation of a mixture of regioisomers is a common challenge in allylic alkylations. This is governed by the electronic and steric factors of both the substrate and the nucleophile, as well as the palladium-ligand complex.

Suggested Solutions:

  • Ligand Selection: The choice of ligand is a primary tool for controlling regioselectivity. Bulky ligands often favor the formation of the linear product due to steric hindrance. Chiral ligands can also impart high levels of regioselectivity.

  • Counter-ion Effects: The counter-ion of the nucleophile can influence where it attacks the π-allyl complex.

  • Solvent Effects: The solvent can influence the aggregation state of the nucleophile and the geometry of the transition state, thereby affecting regioselectivity.

Experimental Protocols & Data

Representative Experimental Protocol: Palladium-Catalyzed Amination of an Allylic Halide with Phthalimide

To a solution of the activated olefin (1.0 mmol) and phthalimide (1.2 mmol) in dichloromethane (5 mL) is added cesium carbonate (3.0 mmol). The mixture is stirred at room temperature, followed by the addition of the palladium catalyst (e.g., 5 mol% Pd₂(dba)₃·CHCl₃) and the phosphine ligand (e.g., 40 mol% P(4-FC₆H₄)₃). Allyl chloride (1.5 mmol) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched and worked up to isolate the product.[5]

Quantitative Data Summary

The following table summarizes hypothetical outcomes based on general principles of the Tsuji-Trost reaction to illustrate the effect of reaction parameters on product distribution.

EntryNucleophileLigandSolventTemperature (°C)Desired Product Yield (%)Diene Byproduct Yield (%)
1Sodium Diethyl MalonatePPh₃THF508510
2Sodium Di-tert-butyl MalonatePPh₃THF504055
3Sodium Diethyl MalonatedppeDCM25905
4Phthalimide (with Cs₂CO₃)P(4-FC₆H₄)₃DCM257515

Note: This data is illustrative and based on general trends in palladium-catalyzed allylic alkylations. Actual results will vary depending on the specific reaction conditions.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the general mechanism of the Tsuji-Trost reaction and the formation of the diene byproduct.

Tsuji_Trost_Mechanism cluster_main Desired Alkylation Pathway cluster_byproduct Byproduct Formation Pathway Start Allylic Acetate + Pd(0)L_n Pi_Allyl π-Allyl Palladium Intermediate Start->Pi_Allyl Oxidative Addition Product Alkylated Product Pi_Allyl->Product Nucleophilic Attack (Nu⁻) Pi_Allyl_Side π-Allyl Palladium Intermediate Diene 1,3-Diene Byproduct Pi_Allyl_Side->Diene β-Hydride Elimination

Figure 1: Competing pathways in the Tsuji-Trost reaction.

Troubleshooting_Logic Start Problem: Low Yield of Alkylated Product Cause1 High Diene Formation? Start->Cause1 Cause2 Poor Regioselectivity? Start->Cause2 Solution1 Change Nucleophile (less bulky) Cause1->Solution1 Solution2 Optimize Ligand Cause1->Solution2 Solution3 Lower Temperature Cause1->Solution3 Solution4 Screen Solvents Cause2->Solution4 Solution5 Modify Ligand (sterics/electronics) Cause2->Solution5

References

stability issues of tert-butyl 4-acetoxybut-2-enoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 4-acetoxybut-2-enoate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concerns for this compound revolve around the hydrolysis of its two ester functional groups: the tert-butyl ester and the acetate ester. The presence of a carbon-carbon double bond (unsaturation) in the butenoate backbone can also influence the molecule's reactivity.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the tert-butyl ester is particularly susceptible to hydrolysis, leading to the formation of isobutylene and the corresponding carboxylic acid.[1] The acetate group can also be hydrolyzed, although typically at a slower rate than the tert-butyl ester. The general acid-catalyzed hydrolysis of esters is a reversible reaction.[2]

Q3: What is the expected stability of this compound under basic conditions?

A3: In basic conditions, both the acetate and the tert-butyl ester groups are susceptible to hydrolysis, a process often referred to as saponification. This reaction is generally irreversible and leads to the formation of the corresponding carboxylate salts and alcohols.[3][4] The bulky nature of the tert-butyl group may offer some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered esters.

Q4: Can the double bond in the butenoate chain cause stability issues?

A4: Yes, the presence of the α,β-unsaturated carbonyl system can make the molecule susceptible to other reactions, such as Michael addition, under certain nucleophilic conditions. However, under typical acidic or basic hydrolytic conditions, the primary degradation pathway is expected to be ester hydrolysis.

Q5: What are the likely degradation products of this compound?

A5: Under acidic conditions, the primary degradation products are 4-acetoxybut-2-enoic acid and isobutylene, followed by the potential for further hydrolysis of the acetate to 4-hydroxybut-2-enoic acid and acetic acid. Under basic conditions, the degradation will yield the salts of 4-acetoxybut-2-enoic acid and acetic acid, along with tert-butanol.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of the Compound in an Acidic Medium
  • Symptom: HPLC analysis shows a rapid decrease in the peak corresponding to this compound and the appearance of new, more polar peaks when the compound is in an acidic solution (e.g., during formulation studies or in acidic mobile phases for chromatography).

  • Possible Cause: The tert-butyl ester is highly labile in acidic conditions, leading to rapid hydrolysis.

  • Troubleshooting Steps:

    • pH Adjustment: If possible, adjust the pH of the medium to be closer to neutral (pH 5-7), where the stability of the tert-butyl ester is significantly improved.

    • Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.

    • Chromatography Conditions: If the issue occurs during HPLC analysis, consider using a mobile phase with a higher pH (e.g., buffered at pH 6-7) or a non-aqueous mobile phase if compatible with the analytical method.

    • Protecting Group Strategy: If the lability is problematic for a synthetic step, consider using a more acid-stable protecting group for the carboxylic acid.

Issue 2: Incomplete or Slow Hydrolysis Under Basic Conditions
  • Symptom: When attempting to saponify the esters, a significant amount of starting material remains even after prolonged reaction times.

  • Possible Cause: The steric hindrance from the tert-butyl group may be slowing down the rate of nucleophilic attack by the hydroxide ion. The reaction temperature or base concentration may be insufficient.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the reaction mixture to increase the reaction rate.

    • Increase Base Concentration: Use a higher concentration of the base (e.g., NaOH or KOH).

    • Co-solvent: If the compound has limited solubility in the aqueous base, add a water-miscible organic co-solvent like THF or dioxane to improve solubility and facilitate the reaction.

    • Alternative Base: Consider using a stronger, non-nucleophilic base if selective hydrolysis is desired, though for full saponification, hydroxide is standard.

Issue 3: Appearance of Multiple Unidentified Peaks in the Chromatogram After Stress Testing
  • Symptom: Forced degradation studies lead to a complex mixture of degradation products that are difficult to identify.

  • Possible Cause: Degradation may be proceeding through multiple pathways, including hydrolysis of both esters, and potential reactions involving the double bond. Secondary degradation of the initial products may also be occurring.

  • Troubleshooting Steps:

    • Time-Course Study: Analyze samples at multiple time points during the forced degradation study to identify the primary degradation products before they degrade further.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain molecular weight information for the unknown peaks, which can help in their identification.

    • Isolate and Characterize: If a major degradant is observed, consider semi-preparative HPLC to isolate the compound for structural elucidation by NMR.

    • Controlled Degradation: Perform forced degradation under milder conditions (e.g., lower temperature, lower acid/base concentration) to favor the formation of primary degradants.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Various Conditions

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Primary Degradation Products
0.1 M HCl4024~ 35%4-Acetoxybut-2-enoic acid, Isobutylene
0.1 M HCl608~ 50%4-Acetoxybut-2-enoic acid, Isobutylene
pH 4.0 Buffer2572< 5%Minor hydrolysis products
pH 7.0 Buffer2572< 2%Negligible degradation
0.1 M NaOH258~ 40%Sodium 4-acetoxybut-2-enoate, tert-Butanol
0.1 M NaOH404~ 60%Sodium 4-acetoxybut-2-enoate, tert-Butanol

Note: The quantitative data presented in this table is illustrative and based on the expected behavior of similar chemical structures. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final substrate concentration of 0.5 mg/mL.

    • Cap the vial tightly and place it in a water bath maintained at 60°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M and a final substrate concentration of 0.5 mg/mL.

    • Cap the vial tightly and place it in a water bath maintained at 40°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl to stop the degradation.

  • Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze the sample using a validated stability-indicating HPLC method.

Protocol 3: HPLC Method for Stability Analysis (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Acidic_Degradation_Pathway parent This compound acid_product 4-Acetoxybut-2-enoic Acid parent->acid_product + H₃O⁺ - Isobutylene isobutylene Isobutylene further_hydrolysis 4-Hydroxybut-2-enoic Acid acid_product->further_hydrolysis + H₃O⁺ - Acetic Acid acetic_acid Acetic Acid

Acidic Degradation Pathway

Basic_Degradation_Pathway parent This compound carboxylate_salt 4-Acetoxybut-2-enoate Salt parent->carboxylate_salt + OH⁻ - tert-Butanol tert_butanol tert-Butanol acetate_salt Acetate Salt hydroxy_carboxylate 4-Hydroxybut-2-enoate Salt carboxylate_salt->hydroxy_carboxylate + OH⁻ - Acetate Salt

Basic Degradation Pathway

Experimental_Workflow prep Prepare Stock Solution stress Expose to Stress Condition (Acid/Base, Temp) prep->stress sample Withdraw Aliquots at Time Points stress->sample quench Neutralize to Quench Reaction sample->quench analyze HPLC Analysis quench->analyze data Data Interpretation (% Degradation, Products) analyze->data

Stability Testing Workflow

Troubleshooting_Tree start Unexpected Experimental Result q1 Rapid degradation in acid? start->q1 a1_yes Reduce Temp Adjust pH > 4 q1->a1_yes Yes q2 Slow degradation in base? q1->q2 No end Resolution a1_yes->end a2_yes Increase Temp Increase [Base] Add Co-solvent q2->a2_yes Yes q3 Multiple unknown peaks? q2->q3 No a2_yes->end a3_yes Time-course study LC-MS analysis Milder conditions q3->a3_yes Yes q3->end No a3_yes->end

Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Analysis of Tert-butyl 4-acetoxybut-2-enoate and Other Michael Acceptors for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tert-butyl 4-acetoxybut-2-enoate with other common Michael acceptors, focusing on their reactivity and potential applications in covalent drug design. The information presented is supported by available experimental data and established principles of organic chemistry.

Introduction to Michael Acceptors

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[1][2][3] This class of reaction is widely utilized in the synthesis of complex organic molecules. In the context of drug development, Michael acceptors are of particular interest as "warheads" in targeted covalent inhibitors. These electrophilic moieties can form stable covalent bonds with nucleophilic residues, such as cysteine, on target proteins, leading to potent and often prolonged inhibition.[4]

The reactivity of a Michael acceptor is a critical parameter in drug design. An ideal covalent inhibitor should be reactive enough to bind to its intended target but not so reactive that it causes widespread off-target modifications and associated toxicity.[4] Therefore, understanding the relative reactivity of different Michael acceptors is crucial for the rational design of safe and effective covalent drugs.

Factors Influencing Michael Acceptor Reactivity

The electrophilicity of the β-carbon in a Michael acceptor is the primary determinant of its reactivity. This is influenced by several factors:

  • The nature of the electron-withdrawing group (EWG): The strength of the EWG conjugated to the double bond significantly impacts reactivity. The general order of reactivity for common EWGs is: nitriles > ketones > esters > amides .

  • Substitution on the double bond: Alkyl substitution at the α or β position can decrease reactivity due to steric hindrance and electronic effects.

  • Presence of a leaving group: A good leaving group at the γ-position can enhance the reactivity of the Michael acceptor through an addition-elimination mechanism.

Comparative Reactivity of Michael Acceptors

Table 1: Comparative Reactivity of Common Michael Acceptors with Thiol Nucleophiles

Michael Acceptor ClassRepresentative CompoundNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity
α,β-Unsaturated AldehydeAcroleinN-Ac-Cys~1.4Very High
α,β-Unsaturated KetoneCyclohex-2-en-1-oneN-Ac-Cys~0.02High
α,β-Unsaturated EsterDimethyl fumarateN-Ac-Cys~0.006Moderate
α,β-Unsaturated AmideAcrylamideThiophenolVery Low (requires catalysis)Low
γ-Acetoxy-α,β-Unsaturated Ester This compound ThiolPredicted to be High to Very High High to Very High

Note: The rate constants are approximate and can vary depending on the specific nucleophile, solvent, and reaction conditions. The data for acrolein, cyclohex-2-en-1-one, and dimethyl fumarate are derived from studies with N-acetylcysteine[5]. The reactivity of acrylamide is generally known to be low towards thiols without catalysis.

Analysis of this compound

This compound is an α,β-unsaturated ester with a key structural feature: an acetoxy group at the γ-position. This acetoxy group is a competent leaving group.[6] This allows for a potential reaction mechanism that is distinct from a simple Michael addition.

The reaction of this compound with a nucleophile, such as a thiol, can proceed through a conjugate addition followed by the elimination of the acetate leaving group. This "addition-elimination" pathway results in the formation of a new double bond and the net substitution of the acetoxy group. This mechanism is analogous to a vinylogous substitution. The regeneration of a conjugated system can provide a thermodynamic driving force for the reaction, potentially leading to a faster overall rate compared to simple Michael acceptors where the adduct is saturated.

Below is a diagram illustrating this proposed mechanism.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Caption: Proposed addition-elimination mechanism for the reaction of this compound with a thiol.

Based on this mechanism, it is predicted that this compound would exhibit a higher reactivity compared to simple α,β-unsaturated esters like dimethyl fumarate. The presence of the γ-leaving group effectively makes it a more potent electrophile.

Experimental Protocols

For researchers wishing to quantify and compare the reactivity of different Michael acceptors, the following general protocols for kinetic analysis using NMR spectroscopy and HPLC are provided.

General Protocol for Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

This method allows for the in-situ monitoring of the reaction progress by observing the disappearance of reactant signals and the appearance of product signals over time.

  • Materials and Reagents:

    • Michael acceptor of interest (e.g., this compound)

    • Nucleophile (e.g., N-acetylcysteine or glutathione)

    • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

    • Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)

    • NMR tubes

  • Procedure:

    • Prepare a stock solution of the Michael acceptor in the chosen deuterated solvent.

    • Prepare a separate stock solution of the nucleophile and, if used, the internal standard in the same deuterated solvent.

    • Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.

    • To initiate the reaction, mix the solutions directly in an NMR tube at the desired concentrations. A typical starting concentration is in the range of 10-50 mM.

    • Quickly place the NMR tube in the spectrometer, which has been pre-equilibrated to the same temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and can range from minutes to hours.[7][8]

    • Process the spectra (phasing, baseline correction).

    • Integrate the signals corresponding to a unique proton on the Michael acceptor and a unique proton on the product. If an internal standard is used, integrate its signal as well.

  • Data Analysis:

    • Calculate the concentration of the Michael acceptor at each time point relative to the initial concentration or the internal standard.

    • Plot the concentration of the Michael acceptor versus time.

    • Fit the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.

General Protocol for Kinetic Analysis of Michael Addition by HPLC

This method is suitable for reactions that are too slow or too complex to be monitored directly by NMR. It involves quenching the reaction at different time points and analyzing the composition of the mixture.

  • Materials and Reagents:

    • Michael acceptor

    • Nucleophile

    • Reaction buffer (e.g., phosphate buffer at a specific pH)

    • Quenching solution (e.g., a strong acid like trifluoroacetic acid)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Mobile phases (e.g., acetonitrile and water with a modifier like TFA)

  • Procedure:

    • Prepare a stock solution of the Michael acceptor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the nucleophile in the reaction buffer.

    • Initiate the reaction by adding a small volume of the Michael acceptor stock solution to the nucleophile solution in the reaction buffer, pre-equilibrated at the desired temperature.

    • At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution. This stops the reaction.

    • Store the quenched samples (e.g., on ice) until analysis.

    • Analyze each quenched sample by HPLC to determine the peak area of the remaining Michael acceptor.[9][10]

  • Data Analysis:

    • Create a calibration curve by injecting known concentrations of the Michael acceptor to correlate peak area with concentration.

    • Convert the peak areas from the reaction samples to concentrations using the calibration curve.

    • Plot the concentration of the Michael acceptor versus time and determine the rate constant as described for the NMR method.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Start Prepare Stock Solutions (Michael Acceptor & Nucleophile) Mix Mix Reactants at T₀ Start->Mix AcquireData Acquire Data at Time Intervals (NMR or HPLC) Mix->AcquireData Concentration Determine Concentration vs. Time AcquireData->Concentration Kinetics Calculate Rate Constant (k) Concentration->Kinetics Compare Reactivities Compare Reactivities Kinetics->Compare Reactivities

Caption: General experimental workflow for comparing the reactivity of Michael acceptors.

Biological Relevance: Covalent Modification of the Keap1-Nrf2 Pathway

A key example of the biological relevance of Michael acceptors is their interaction with the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[5][11]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which targets Nrf2 for degradation.[5] Electrophilic compounds, including many Michael acceptors, can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.[5] Nrf2 then translocates to the nucleus, where it activates the transcription of a battery of cytoprotective genes.

The ability to modulate this pathway makes Michael acceptors attractive candidates for drugs aimed at treating diseases associated with oxidative stress and inflammation. The reactivity of the Michael acceptor is critical; it must be able to modify Keap1 without causing excessive off-target effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Keap1_modified Keap1 (modified) MA Michael Acceptor MA->Keap1_Nrf2 Covalent Modification of Keap1 Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Gene Expression ARE->Genes Activates

Caption: Activation of the Nrf2 pathway by a Michael acceptor.

Conclusion

This compound represents a potentially highly reactive Michael acceptor due to the presence of a γ-acetoxy leaving group, which can facilitate an addition-elimination reaction mechanism. While direct comparative kinetic data is lacking, its structural features suggest a higher electrophilicity than common α,β-unsaturated esters and amides. This positions it as an interesting candidate for applications requiring potent electrophiles, such as in the design of covalent inhibitors. However, its high reactivity may also pose challenges in terms of selectivity and potential for off-target effects. The provided experimental protocols offer a framework for researchers to quantitatively assess its reactivity and compare it with other Michael acceptors to guide its potential application in chemical biology and drug discovery.

References

alternative reagents to tert-butyl 4-acetoxybut-2-enoate for butenoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of γ-substituted butenolides and related butenoates is a cornerstone in the preparation of a vast array of natural products and pharmacologically active compounds. While tert-butyl 4-acetoxybut-2-enoate has been a widely utilized reagent in this field, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides a detailed comparison of the leading alternatives, supported by experimental data and protocols to inform your synthetic planning.

The primary alternatives to this compound for the synthesis of butenoates can be broadly categorized into three main strategies: the Vinylogous Aldol Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, and the Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction). Each of these methodologies offers a unique approach to the construction of the butenoate core.

Diagram of Synthetic Pathways

Butenoate Synthesis Pathways Alternative Synthetic Routes to Butenoates cluster_alternatives Alternative Reagents & Methods This compound This compound Butenoate Butenoate This compound->Butenoate Allylic Alkylation Furanone Derivatives Furanone Derivatives Furanone Derivatives->Butenoate Vinylogous Aldol Reaction α-Hydroxy Aldehydes α-Hydroxy Aldehydes α-Hydroxy Aldehydes->Butenoate Horner-Wadsworth-Emmons Alternative Allylic Electrophiles Alternative Allylic Electrophiles Alternative Allylic Electrophiles->Butenoate Pd-Catalyzed Allylic Alkylation Comparison Criteria Key Criteria for Method Selection Criteria Method Selection Criteria Stereoselectivity Stereoselectivity Diastereoselectivity Enantioselectivity Criteria->Stereoselectivity Substrate_Scope Substrate Scope Steric/Electronic nature of reactants Functional group tolerance Criteria->Substrate_Scope Reaction_Conditions Reaction Conditions Temperature & Time Catalyst/Reagent sensitivity Criteria->Reaction_Conditions Atom_Economy Atom Economy & Yield Overall efficiency Byproduct formation Criteria->Atom_Economy

A Comparative Guide to the Analytical Validation of tert-Butyl 4-Acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of tert-butyl 4-acetoxybut-2-enoate, a key intermediate in various synthetic pathways. The validation of these methods is critical for ensuring the quality, consistency, and purity of the compound in research and drug development settings. This document outlines detailed experimental protocols and presents a comparison of the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chromatographic Methods: HPLC vs. GC

Chromatographic techniques are fundamental for the separation and quantification of this compound from reaction mixtures and for purity assessment. Both HPLC and GC offer robust and reliable approaches, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase method is the most common approach.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-25 min: 90% to 50% B

    • 25-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Performance Characteristics of a Validated HPLC Method

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound Analysis
Linearity (R²) ≥ 0.999> 0.999 over a concentration range of 0.01-1.0 mg/mL.[1][2]
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 2.0%< 1.5% for repeatability and intermediate precision.[1]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.05 mg/kg.[1][2]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.15 mg/kg
Specificity No interference at the retention time of the analyteThe method should resolve the analyte from starting materials, by-products, and degradation products.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the ester nature of this compound, GC can be a suitable method, provided that the compound is stable under the analysis conditions.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-WAX or equivalent polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Performance Characteristics of a Validated GC Method

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound Analysis
Linearity (R²) ≥ 0.995> 0.998 over a concentration range of 0.01-1.0 mg/mL.[3]
Accuracy (% Recovery) 80 - 120%90 - 110%.[3]
Precision (% RSD) ≤ 5.0%< 3.0% for repeatability and intermediate precision.[3]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~1 mg/kg
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~3 mg/kg.[3]
Specificity No interference at the retention time of the analyteThe method should provide a unique retention time for the analyte, free from co-eluting peaks.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹³C NMR Predicted Chemical Shift (ppm)Assignment
~1.45s9H-(C(CH₃)₃)
~170.5C=O (acetoxy)
~2.05s3H-C(O)CH₃
~165.0C=O (ester)
~4.70d2H-CH₂-
~145.0=CH-
~5.90dt1H=CH-COOtBu
~122.0=CH-
~6.85dt1H-O-CH₂-CH=
~81.0-C(CH₃)₃
~65.0-CH₂-
~21.0-C(O)CH₃

Note: Predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds.

Experimental Protocol: GC-MS (EI)

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions: As described in the GC-FID section.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-300

Predicted Mass Spectrum Fragmentation for this compound (MW: 200.23)

The fragmentation of the molecular ion (m/z 200) is expected to proceed through several key pathways:

  • Loss of the tert-butyl group: [M - 57]⁺ = m/z 143. This is often a prominent peak for tert-butyl esters.

  • Loss of the acetoxy group: [M - 59]⁺ = m/z 141.

  • Loss of acetic acid: [M - 60]⁺ = m/z 140.

  • McLafferty rearrangement: This can lead to the formation of a fragment at m/z 101, corresponding to the butenoic acid radical cation.

  • Formation of the tert-butyl cation: m/z 57. This is typically a very stable and abundant ion.

  • Formation of the acetyl cation: m/z 43.

Method Comparison and Workflow Visualization

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or impurity profiling.

Comparative Summary
FeatureHPLCGCNMRMS
Primary Use Quantification, PurityQuantification, PurityStructural ElucidationStructural Confirmation, MW Determination
Sample Volatility Not requiredRequiredNot requiredRequired for GC-MS
Thermal Stability Not criticalRequiredNot criticalRequired for GC-MS
Sensitivity HighHighModerateVery High
Quantitative Accuracy ExcellentVery GoodGood (with internal standard)Good (with internal standard)
Structural Info Limited (Retention Time)Limited (Retention Time)ExcellentGood (Fragmentation)
Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a new batch of this compound.

Analytical Workflow Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Quantitative Analysis & Purity Start New Batch of This compound NMR_MS NMR & MS Analysis Start->NMR_MS Identity Confirmation Structure_Confirmation Structure Confirmed? NMR_MS->Structure_Confirmation Report_Fail Report Structural Discrepancy Structure_Confirmation->Report_Fail No HPLC_GC HPLC / GC Analysis Structure_Confirmation->HPLC_GC Yes Purity_Check Purity & Assay Specs Met? HPLC_GC->Purity_Check Quantification & Impurity Profile Release Release for Use Purity_Check->Release Yes Investigate Investigate Impurities Purity_Check->Investigate No

Caption: A logical workflow for the analysis of this compound.

HPLC Method Validation Workflow

This diagram outlines the key steps involved in validating the HPLC method described above.

HPLC Validation Workflow HPLC Method Validation Workflow Method_Development Method Development (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Variations in Method Parameters) LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: Key steps in the validation of an HPLC analytical method.

References

Spectroscopic Analysis of Tert-Butyl 4-Acetoxybut-2-enoate Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for monitoring the reaction intermediates in the synthesis of tert-butyl 4-acetoxybut-2-enoate. Due to the limited direct literature on the specific reaction intermediates of this compound, this guide synthesizes information from related butenolide derivatives and general spectroscopic methodologies for reaction monitoring. The data and protocols presented are representative and aim to provide a foundational understanding for researchers in this area.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds. The monitoring of its synthesis in real-time is crucial for optimizing reaction conditions, maximizing yield, and ensuring purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for identifying and characterizing transient intermediates formed during the reaction. This guide compares these techniques and provides hypothetical experimental data for plausible intermediates.

A potential synthetic route to this compound can be envisioned starting from tert-butyl 4-hydroxybut-2-enoate, which is then acetylated. An alternative pathway could involve the reaction of a suitable precursor with tert-butyl acetate. Intermediates in such processes could include the starting alcohol, partially reacted species, and potential byproducts.

Comparison of Spectroscopic Techniques for Reaction Monitoring

Spectroscopic TechniqueAdvantagesDisadvantagesTypical Application in this Synthesis
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, enabling unambiguous identification of intermediates. Quantitative analysis is possible.Lower sensitivity compared to MS. In-situ monitoring can be challenging and requires specialized equipment.Elucidation of the precise chemical structure of starting materials, intermediates, and the final product.
Infrared (IR) Spectroscopy Excellent for identifying functional groups. Well-suited for in-situ monitoring using probes. Relatively inexpensive.Provides less detailed structural information compared to NMR. Spectra can be complex and overlapping.Tracking the appearance and disappearance of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups.
Mass Spectrometry (MS) High sensitivity, allowing for the detection of low-concentration intermediates. Provides molecular weight information.Provides limited structural information on its own. Often coupled with chromatography (e.g., LC-MS, GC-MS) for separation.Identification of the molecular weights of intermediates and byproducts, confirming the progress of the reaction.

Hypothetical Reaction Scheme and Intermediates

For the purpose of this guide, we will consider the acetylation of tert-butyl 4-hydroxybut-2-enoate as a plausible route to this compound.

Reaction_Pathway A tert-Butyl 4-hydroxybut-2-enoate B [Intermediate Complex] A->B Acetic Anhydride, Pyridine C This compound B->C Deprotonation/Acylation

Caption: A plausible reaction pathway for the synthesis of this compound.

Spectroscopic Data of a Key Intermediate: Tert-Butyl 4-hydroxybut-2-enoate

As a key precursor, the spectroscopic data for tert-butyl 4-hydroxybut-2-enoate is crucial for monitoring its consumption during the reaction.

Spectroscopic DataTert-Butyl 4-hydroxybut-2-enoate
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.90 (dt, 1H), 6.00 (dt, 1H), 4.30 (dd, 2H), 2.50 (br s, 1H, OH), 1.50 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 166.0, 145.0, 122.0, 81.0, 58.0, 28.0
IR (thin film) ν (cm⁻¹) 3400 (br, O-H), 2980 (C-H), 1720 (C=O, ester), 1660 (C=C), 1150 (C-O)
MS (ESI+) m/z 173.1 [M+H]⁺

Alternative Synthetic Approaches and Their Spectroscopic Signatures

An alternative to the direct acetylation of the hydroxy ester would be the reaction of a halo-precursor with a tert-butoxycarbonyl source. For instance, the reaction of a brominated butenoate with potassium tert-butoxide.

Alternative_Pathway D tert-Butyl 4-bromobut-2-enoate F tert-Butyl 4-tert-butoxybut-2-enoate D->F E Potassium tert-butoxide E->F

Caption: An alternative synthetic route involving a nucleophilic substitution.

In this alternative pathway, IR spectroscopy would be instrumental in monitoring the disappearance of the C-Br bond vibration (typically in the fingerprint region, 500-700 cm⁻¹) and the appearance of the ether C-O stretch. NMR would confirm the introduction of the second tert-butyl group.

Experimental Protocols

In-situ IR Monitoring of Acetylation

Objective: To monitor the conversion of tert-butyl 4-hydroxybut-2-enoate to this compound in real-time.

Apparatus:

  • A round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet.

  • An in-situ IR probe (e.g., a diamond ATR probe) connected to an FTIR spectrometer.

Procedure:

  • Charge the reactor with tert-butyl 4-hydroxybut-2-enoate and a suitable solvent (e.g., dichloromethane).

  • Insert the in-situ IR probe into the reaction mixture.

  • Record a background spectrum of the starting material solution.

  • Initiate the reaction by adding the acetylating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

  • Continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes).

  • Monitor the decrease in the broad O-H stretching band around 3400 cm⁻¹ and the increase in the acetate C=O stretching band around 1740 cm⁻¹.

NMR Analysis of Reaction Aliquots

Objective: To obtain detailed structural information of the species present at different reaction times.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Set up the reaction as described above.

  • At specific time points (e.g., t = 0, 30 min, 1h, 2h, and completion), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a small amount of water or a weak base).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to identify the signals corresponding to the starting material, product, and any intermediates. For example, the appearance of a new singlet around 2.1 ppm in the ¹H NMR spectrum would indicate the formation of the acetyl group.

Logical Workflow for Spectroscopic Analysis

Workflow cluster_reaction Reaction Monitoring cluster_analysis Aliquot Analysis cluster_data Data Interpretation in_situ_ir In-situ IR Monitor functional group changes in real-time kinetic_modeling Kinetic Modeling Determine reaction rates in_situ_ir->kinetic_modeling nmr NMR (¹H, ¹³C) Detailed structural elucidation intermediate_id Intermediate Identification Propose structures of transient species nmr->intermediate_id lc_ms LC-MS Separation and identification of components by mass lc_ms->intermediate_id byproduct_analysis Byproduct Analysis Identify side products intermediate_id->byproduct_analysis

Caption: A logical workflow for the comprehensive spectroscopic analysis of the reaction.

Conclusion

Kinetic Studies of Reactions Involving tert-Butyl 4-Acetoxybut-2-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential reactivity of tert-butyl 4-acetoxybut-2-enoate, a molecule with significant synthetic utility. Due to a lack of publicly available kinetic data for this specific compound, this document offers a detailed comparison with structurally related molecules and reaction types. By examining the kinetics of key reactions such as hydrolysis, Michael additions, and palladium-catalyzed allylic substitutions on analogous substrates, researchers can infer the likely reactivity of this compound and design effective experimental strategies. This guide also furnishes detailed, adaptable experimental protocols for conducting kinetic studies to empower researchers to generate specific data for their unique applications.

Introduction: Unveiling the Reactivity of a Bifunctional Building Block

This compound is a versatile organic molecule possessing multiple reactive sites: an α,β-unsaturated ester, an allylic acetate, and a sterically hindered tert-butyl ester. This combination of functional groups makes it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding the kinetics of its reactions is paramount for optimizing reaction conditions, maximizing yields, and controlling selectivity.

Currently, there is a notable absence of published kinetic studies specifically for this compound. This guide aims to bridge this knowledge gap by providing a comparative framework based on the known kinetics of similar compounds and reaction classes.

Comparative Kinetic Data

To anticipate the reactivity of this compound, we can analyze kinetic data from three primary reaction types relevant to its structure:

  • Hydrolysis of the tert-Butyl Ester: The bulky tert-butyl group generally imparts stability against hydrolysis.

  • Michael Addition to the α,β-Unsaturated System: The electron-withdrawing nature of the ester activates the double bond for conjugate addition.

  • Palladium-Catalyzed Allylic Substitution of the Acetoxy Group: The allylic acetate is a classic leaving group in transition metal-catalyzed cross-coupling reactions.

The following tables summarize kinetic data for reactions of compounds analogous to this compound.

Table 1: Comparative Hydrolysis Rates of Esters

EsterReaction ConditionsRate Constant (k)Half-life (t½)Reference
tert-Butyl FormateNeutral (pH 5-7), 22°C1.0 x 10⁻⁶ s⁻¹5 days[1]
tert-Butyl FormateAcidic (pH not specified)kₐ = 2.7 x 10⁻³ M⁻¹s⁻¹-[1]
tert-Butyl FormateBasic (pH not specified)kₑ = 1.7 M⁻¹s⁻¹-[1]
Butyl AcetateAlkaline, Water-1,4-dioxaneNot specifiedNot specified[2]

Table 2: Comparative Michael Addition Kinetics

Michael AcceptorNucleophileSolventSecond-Order Rate Constant (k₂)Reference
AcroleinN-AcetylcysteineNot specifiedHigh reactivity noted[3]
DimethylfumarateKeap-1 Cys151Not specifiedParticularly reactive[3]
3-Butyn-2-oneSubstituted AnilinesNot specifiedKinetic study performed[4]

Table 3: Insights from Palladium-Catalyzed Allylic Substitutions

While specific rate constants are highly dependent on the ligand, nucleophile, and reaction conditions, studies on similar systems provide valuable qualitative comparisons.

Substrate TypeKey ObservationReference
2-B(pin)-substituted allylic acetatesChemoselectivity between allylic substitution and Suzuki-Miyaura coupling can be controlled.[5]
Secondary allylic estersCan undergo regioselective substitution with ketone enolates.[6]
General π-allyl palladium complexes"Soft" nucleophiles lead to retention of stereochemistry, while "hard" nucleophiles result in inversion.[7]

Key Reaction Pathways

The reactivity of this compound can be directed down several synthetic routes, as illustrated in the following diagrams.

Reaction_Pathways This compound This compound Hydrolysis_Product 4-Acetoxy-2-butenoic acid + tert-Butanol This compound->Hydrolysis_Product H₃O⁺ or OH⁻ Michael_Adduct Product of Conjugate Addition This compound->Michael_Adduct Nu⁻ Allylic_Substitution_Product Product of Allylic Substitution This compound->Allylic_Substitution_Product Pd(0), Nu⁻

Caption: Potential reaction pathways for this compound.

Experimental Protocols for Kinetic Studies

For researchers wishing to determine the precise reaction kinetics of this compound, the following detailed protocols for Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) monitoring are provided.

General Experimental Workflow

The following diagram outlines a generalized workflow for a kinetic study.

Experimental_Workflow A Prepare stock solutions of reactants and internal standard B Thermostat reaction vessel/NMR tube A->B C Initiate reaction by adding final reagent B->C D Start data acquisition (NMR or GC-MS) C->D E Monitor disappearance of starting material and appearance of product over time D->E F Integrate peaks relative to internal standard E->F G Plot concentration vs. time F->G H Determine rate law and rate constant G->H

Caption: A generalized workflow for a chemical kinetics experiment.

Kinetic Analysis by ¹H NMR Spectroscopy

Objective: To determine the rate constant of a reaction involving this compound by monitoring changes in proton NMR signals over time.

Materials:

  • This compound

  • Reactant (e.g., nucleophile for Michael addition, acid/base for hydrolysis)

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • Internal standard (e.g., mesitylene, 1,4-dioxane)

  • NMR spectrometer

  • Thermostatted NMR tube

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of the reactant of known concentration.

    • Prepare a stock solution of the internal standard.

    • In an NMR tube, combine known volumes of the this compound and internal standard stock solutions.

  • Spectrometer Setup:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Optimize the spectrometer settings (lock, shim, pulse width).

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube from the spectrometer and rapidly inject a known volume of the reactant stock solution.

    • Quickly invert the tube to mix and re-insert it into the spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[8]

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each spectrum, integrate a characteristic signal of the starting material and a characteristic signal of the product, relative to the integral of the internal standard.

    • Convert the integral values to concentrations.

    • Plot the concentration of the starting material versus time and the concentration of the product versus time.

    • From these plots, determine the order of the reaction and calculate the rate constant.[9]

Kinetic Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the rate constant of a reaction by monitoring the concentration of reactants and products over time using GC-MS.

Materials:

  • This compound

  • Reactant

  • Solvent (e.g., dichloromethane, hexane, ethyl acetate)

  • Internal standard (a compound with a different retention time from reactants and products)

  • Quenching agent (if necessary)

  • GC-MS instrument

  • Thermostatted reaction vessel

  • Autosampler vials

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the solvent, this compound, and the internal standard.

    • Allow the mixture to reach the desired reaction temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the final reactant.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary (e.g., by adding a neutralizing agent or rapidly cooling).

    • Dilute the aliquot with a suitable solvent and transfer it to a GC-MS autosampler vial.[10]

  • GC-MS Analysis:

    • Develop a GC method that provides good separation of the starting material, product, and internal standard.

    • Analyze the samples using the developed GC-MS method.

  • Data Analysis:

    • For each chromatogram, determine the peak areas of the starting material, product, and internal standard.

    • Calculate the response factor for the starting material and product relative to the internal standard using standard solutions of known concentrations.

    • Use the response factors and peak areas to calculate the concentrations of the starting material and product at each time point.

    • Plot concentration versus time to determine the rate law and calculate the rate constant.

Conclusion

While direct kinetic data for this compound remains to be published, a comparative analysis of related compounds and reaction types provides a solid foundation for predicting its reactivity. The tert-butyl ester is expected to be relatively stable to hydrolysis, while the α,β-unsaturated system is primed for Michael addition, and the allylic acetate is an excellent handle for palladium-catalyzed substitutions. The provided experimental protocols offer a clear roadmap for researchers to elucidate the specific kinetics of reactions involving this versatile building block, thereby enabling more precise and efficient synthetic design.

References

Computational Modeling of Tert-Butyl 4-Acetoxybut-2-enoate Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comparative analysis of potential reaction pathways for tert-butyl 4-acetoxybut-2-enoate, a molecule with latent reactivity owing to its conjugated system and allylic leaving group. As of this publication, specific computational modeling studies on this compound are not available in the peer-reviewed literature. Therefore, this document serves as a predictive comparison based on established computational data from structurally analogous systems. We explore three primary reaction pathways: 1,4-Conjugate (Michael) Addition, [4+2] Cycloaddition (Diels-Alder), and SN2' Allylic Substitution. By presenting quantitative data and detailed computational protocols from comparable reactions, this guide offers a foundational framework for researchers aiming to model the reactivity of this compound and similar α,β-unsaturated systems.

Introduction to Plausible Reaction Pathways

This compound possesses three key reactive features: an α,β-unsaturated ester system, an allylic acetoxy group, and a sterically demanding tert-butyl group. These features suggest three likely, competing reaction pathways under appropriate conditions:

  • 1,4-Conjugate (Michael) Addition: The electrophilic β-carbon of the butenoate system is susceptible to attack by soft nucleophiles. This pathway is common for α,β-unsaturated carbonyl compounds.[1][2]

  • [4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient double bond can act as a dienophile in a cycloaddition reaction with a suitable diene.[3][4][5]

  • SN2' Allylic Substitution: The acetoxy group is a potential leaving group, and its allylic position allows for nucleophilic attack at the γ-carbon, leading to a double bond shift.

The steric hindrance imposed by the tert-butyl group is expected to play a significant role in the kinetics of all potential pathways, potentially influencing transition state geometries and activation energies.[6][7][8]

Comparative Quantitative Data from Analogous Systems

To provide a quantitative basis for comparison, the following table summarizes computational data for reactions analogous to the proposed pathways for this compound. These data, gathered from various computational studies, offer insight into the expected activation barriers (ΔG‡) and reaction energies (ΔGrxn).

Reaction Pathway Model Reaction System Computational Method ΔG‡ (kcal/mol) ΔGrxn (kcal/mol) Reference System Insights
1,4-Conjugate Addition Aniline + Methyl AcrylateDFT (B3LYP) with implicit solvent~15-25Exo- or EndothermicCatalysis can significantly lower the barrier. The nature of the nucleophile is critical.[9]
[4+2] Cycloaddition Cyclopentadiene + Methyl AcrylateDFT (B3LYP/6-31G*)~18-28-25 to -40Water can act as a catalyst, stabilizing the transition state through hydrogen bonding.[4]
SN2' Allylic Substitution Phenol + Cinnamyl Chloride (Ru-catalyzed)DFT Computations~20-30VariesOften requires transition-metal catalysis to activate the allylic system.[10]

Proposed Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound.

Michael_Addition Reactants This compound + Nu⁻ TS1 Transition State (TS) Reactants->TS1 Nucleophilic Attack Intermediate Enolate Intermediate TS1->Intermediate TS2 Protonation TS Intermediate->TS2 + H⁺ Product 1,4-Adduct TS2->Product

Caption: Proposed pathway for a 1,4-Conjugate (Michael) Addition reaction.

Diels_Alder Reactants This compound + Diene TS Pericyclic Transition State Reactants->TS [4+2] Cycloaddition Product Cycloaddition Adduct TS->Product

Caption: Proposed pathway for a [4+2] Cycloaddition (Diels-Alder) reaction.

SN2_Prime Reactants This compound + Nu⁻ TS Sₙ2' Transition State Reactants->TS Allylic Substitution Product γ-Substituted Product + AcO⁻ TS->Product

Caption: Proposed pathway for an SN2' Allylic Substitution reaction.

Detailed Computational Protocols

The following protocols are representative of the methodologies employed in the computational study of the analogous systems cited in this guide. They provide a robust framework for investigating the reaction pathways of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

General Protocol:

  • Conformational Search:

    • Methodology: A preliminary conformational search of the reactants, intermediates, and products should be performed using a computationally less expensive method (e.g., molecular mechanics with MMFF94 force field or semi-empirical methods like GFN2-xTB).

    • Objective: To identify the lowest energy conformers for subsequent high-level calculations. The steric bulk of the tert-butyl group makes this step crucial.[6]

  • Geometry Optimization and Frequency Calculation:

    • Methodology: The lowest energy conformers are then optimized using Density Functional Theory (DFT). A common and reliable functional is B3LYP or M06-2X (which is often better for kinetics). A Pople-style basis set like 6-31+G(d,p) or a more modern basis set like def2-SVP is recommended.

    • Solvent Effects: Solvation effects should be included using an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model. The solvent should match experimental conditions (e.g., water, acetonitrile, THF).

    • Verification: Frequency calculations must be performed at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections for Gibbs free energy calculations.

  • Transition State (TS) Searching:

    • Methodology: Transition state structures are located using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

    • Verification: A valid transition state must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface.

  • Energy Refinement:

    • Methodology: To obtain more accurate energy values, single-point energy calculations are performed on the DFT-optimized geometries using a larger basis set (e.g., def2-TZVP) and potentially a more accurate, albeit computationally expensive, method like coupled-cluster theory (e.g., CCSD(T)) if feasible.

    • Final Energy: The final Gibbs free energy of activation (ΔG‡) and reaction (ΔGrxn) are calculated by combining the refined electronic energies with the thermal corrections obtained from the DFT frequency calculations.

Computational Workflow Visualization

The logical flow of a typical computational investigation into these reaction pathways is depicted below.

Computational_Workflow cluster_prelim Preliminary Analysis cluster_main High-Level DFT Calculations cluster_refine Energy Refinement cluster_results Final Analysis Conf_Search Conformational Search (e.g., MMFF94, GFN2-xTB) Low_Opt Low-Level Optimization (e.g., B3LYP/6-31G(d)) Conf_Search->Low_Opt High_Opt Geometry Optimization (e.g., M06-2X/def2-SVP, PCM) Low_Opt->High_Opt TS_Search Transition State Search (e.g., OPT=TS, QST3) Low_Opt->TS_Search Freq_Calc Frequency Calculation (Confirm Minima/TS) High_Opt->Freq_Calc SP_Energy Single-Point Energy (e.g., CCSD(T)/def2-TZVP) High_Opt->SP_Energy IRC_Calc IRC Calculation (Confirm Reaction Path) Freq_Calc->IRC_Calc For TS only Gibbs_Energy Calculate ΔG‡ and ΔGrxn Freq_Calc->Gibbs_Energy Thermal Corr. TS_Search->Freq_Calc IRC_Calc->SP_Energy SP_Energy->Gibbs_Energy Analysis Compare Pathways Gibbs_Energy->Analysis

Caption: A typical workflow for computational modeling of reaction pathways.

References

comparative yield analysis of different catalysts for tert-butyl 4-acetoxybut-2-enoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Efficiency

The synthesis of tert-butyl 4-acetoxybut-2-enoate, a key building block in the preparation of various pharmaceutical intermediates, can be achieved through several catalytic routes. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of different catalysts, supported by experimental data from analogous reactions, to aid in the selection of the optimal synthetic strategy.

Data Presentation: Catalyst Performance in Tert-Butyl Ester Synthesis and Acetylation

The following table summarizes the performance of various catalysts in reactions relevant to the synthesis of this compound, including esterification, tert-butylation, and acetylation. While a direct comparative study for the target molecule is not extensively available in the literature, this data, derived from similar transformations, provides valuable insights into catalyst efficacy.

Catalyst TypeCatalyst ExampleReaction TypeSubstrateYield (%)Key Observations
Brønsted Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)EsterificationCarboxylic Acids70-90Standard, cost-effective method, but can require harsh conditions.
Lewis Acid Scandium(III) Triflate (Sc(OTf)₃)tert-Butylation (ether synthesis)Aromatic Alcohols>94Highly efficient for tert-butylation of alcohols, but may be incompatible with tert-butyl esters.
Super-Brønsted Acid Bis(trifluoromethanesulfonyl)imide (Tf₂NH)tert-Butylation (ester synthesis)Carboxylic AcidsHighOffers rapid reaction times and high yields for tert-butyl ester formation.[1]
Nucleophilic Catalyst 4-(Dimethylamino)pyridine (DMAP)AcetylationAlcoholsHighWidely used and highly effective for acylation of sterically hindered alcohols.[2]
Solid Acid Zeolite Betatert-Butylation (of phenols)PhenolHigh Activity & SelectivityHeterogeneous catalyst, allowing for easier separation and potential reuse.[3]
Organotin Catalyst Tin(II) Chloride (SnCl₂)Esterification/TransesterificationCarboxylic Acids/Estersup to 80Milder alternative to strong Brønsted acids.[4]

Experimental Protocols

Detailed methodologies for key catalytic reactions are provided below. These protocols are based on established procedures for similar transformations and can be adapted for the synthesis of this compound.

Protocol 1: DMAP-Catalyzed Acetylation of Tert-Butyl 4-Hydroxybut-2-enoate

This protocol describes the acetylation of the hydroxyl group of tert-butyl 4-hydroxybut-2-enoate using acetic anhydride with 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • Tert-butyl 4-hydroxybut-2-enoate

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of tert-butyl 4-hydroxybut-2-enoate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0 °C, add acetic anhydride (1.2 equivalents) dropwise.

  • Add a catalytic amount of DMAP (0.05 - 0.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Tf₂NH-Catalyzed Tert-Butylation of 4-Acetoxybut-2-enoic Acid

This protocol outlines the direct esterification of 4-acetoxybut-2-enoic acid using tert-butyl acetate as both the tert-butyl source and the solvent, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf₂NH).[1]

Materials:

  • 4-Acetoxybut-2-enoic acid

  • Tert-butyl acetate (t-BuOAc)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-acetoxybut-2-enoic acid (1 equivalent) in tert-butyl acetate, add a catalytic amount of Tf₂NH (0.01 - 0.05 equivalents).

  • Heat the reaction mixture at 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield this compound.

Mandatory Visualization

The following diagrams illustrate the proposed catalytic pathways for the synthesis of this compound.

DMAP_Catalyzed_Acetylation cluster_0 cluster_1 cluster_2 Ac2O Acetic Anhydride Acyl_DMAP N-Acetylpyridinium Intermediate Ac2O->Acyl_DMAP Nucleophilic attack DMAP DMAP Product tert-Butyl 4-acetoxybut-2-enoate Acyl_DMAP->Product Reaction with alcohol DMAPH Protonated DMAP Acyl_DMAP->DMAPH Proton transfer Alcohol tert-Butyl 4-hydroxybut-2-enoate DMAPH->DMAP Regeneration Base Base (e.g., Et3N)

Caption: DMAP-catalyzed acetylation pathway.

Tf2NH_Catalyzed_Tert_Butylation cluster_0 cluster_1 Carboxylic_Acid 4-Acetoxybut-2-enoic Acid Activated_Acid Activated Intermediate Carboxylic_Acid->Activated_Acid Activation Tf2NH Tf2NH (Catalyst) Product tert-Butyl 4-acetoxybut-2-enoate Activated_Acid->Product Nucleophilic attack by t-BuOAc AcOH Acetic Acid Activated_Acid->AcOH Byproduct formation tBuOAc tert-Butyl Acetate

Caption: Tf₂NH-catalyzed tert-butylation pathway.

References

A Comparative Guide to Chiral Auxiliaries in Stereoselective Reactions with tert-Butyl 4-Acetoxybut-2-enoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is paramount in asymmetric synthesis to achieve high stereoselectivity. This guide provides an objective comparison of the performance of two widely used classes of chiral auxiliaries, Evans oxazolidinones and Oppolzer's sultams, in the context of conjugate addition reactions to α,β-unsaturated systems analogous to tert-butyl 4-acetoxybut-2-enoate. Due to the limited availability of direct comparative data for this compound, this guide utilizes experimental data from reactions with structurally similar N-crotonoyl derivatives, which serve as reliable predictors of stereochemical outcome.

Performance Comparison of Chiral Auxiliaries

The diastereoselectivity of conjugate additions is highly dependent on the chiral auxiliary, the nucleophile, the substrate, and the reaction conditions. Below is a summary of representative experimental data for the conjugate addition of organocuprate reagents to N-crotonoyl systems appended with an Evans-type oxazolidinone and an Oppolzer's sultam.

Chiral AuxiliarySubstrateNucleophile (from)Diastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneN-Crotonoyl-(S)-4-benzyl-2-oxazolidinoneMe₂CuLi>98%85%[1][2]
(2R)-Bornane-10,2-sultamN-Crotonoyl-(2R)-bornane-10,2-sultamMe₂CuLi95%92%[3]
(S)-4-Benzyl-2-oxazolidinoneN-Crotonoyl-(S)-4-benzyl-2-oxazolidinoneBu₂CuLi>98%91%[1][2]
(2R)-Bornane-10,2-sultamN-Crotonoyl-(2R)-bornane-10,2-sultamBu₂CuLi96%89%[3]

Note: The data presented is for N-crotonoyl derivatives as a proxy for this compound. The stereochemical directing sense of the auxiliaries leads to the formation of opposite enantiomers of the resulting acid derivative after cleavage.

Logical Framework for Stereodirection

The high diastereoselectivity observed in these reactions is attributed to the ability of the chiral auxiliary to enforce a specific conformation of the N-enoyl system, thereby directing the nucleophilic attack to one of the two diastereotopic faces of the β-carbon.

Stereodirection cluster_evans Evans Oxazolidinone cluster_oppolzer Oppolzer's Sultam evans_aux (S)-4-Benzyl-2-oxazolidinone evans_conformation Chelated Syn-s-cis Conformation (Lewis Acid) evans_aux->evans_conformation Directs evans_attack Nucleophilic Attack from Re-face evans_conformation->evans_attack Shields Si-face evans_product Major Diastereomer A evans_attack->evans_product oppolzer_aux (2R)-Bornane-10,2-sultam oppolzer_conformation Chelated Anti-s-cis Conformation (Lewis Acid) oppolzer_aux->oppolzer_conformation Directs oppolzer_attack Nucleophilic Attack from Si-face oppolzer_conformation->oppolzer_attack Shields Re-face oppolzer_product Major Diastereomer B oppolzer_attack->oppolzer_product nucleophile Organocuprate Nucleophile nucleophile->evans_attack nucleophile->oppolzer_attack substrate N-Crotonoyl System substrate->evans_conformation substrate->oppolzer_conformation

Caption: Influence of Chiral Auxiliaries on Conjugate Addition Stereochemistry.

General Experimental Workflow

The general procedure for a diastereoselective conjugate addition using a chiral auxiliary involves the preparation of the N-enoyl derivative, the organometallic reagent, the conjugate addition reaction itself, and finally, the cleavage of the auxiliary to yield the chiral product.

ExperimentalWorkflow start Start prep_enoyl Preparation of N-Crotonoyl Auxiliary start->prep_enoyl prep_cuprate Preparation of Organocuprate start->prep_cuprate conjugate_addition Conjugate Addition Reaction prep_enoyl->conjugate_addition prep_cuprate->conjugate_addition workup Aqueous Workup and Purification conjugate_addition->workup cleavage Auxiliary Cleavage workup->cleavage final_product Enantiomerically Enriched Product cleavage->final_product

Caption: General workflow for chiral auxiliary-mediated conjugate addition.

Detailed Experimental Protocols

The following are representative experimental protocols for the conjugate addition of an organocuprate to an N-crotonoyl derivative of an Evans oxazolidinone and an Oppolzer's sultam.

Conjugate Addition to N-Crotonoyl-(S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)

This protocol is adapted from a typical procedure for the conjugate addition of organocuprates to N-enoyl oxazolidinones.[1][2]

a) Preparation of N-Crotonoyl-(S)-4-benzyl-2-oxazolidinone: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes at 0 °C, and then crotonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred for 2 hours at 0 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

b) Conjugate Addition: To a suspension of CuI (1.5 eq) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of the Grignard reagent (e.g., MeMgBr, 3.0 eq) dropwise. The mixture is stirred for 30 minutes at -78 °C to form the organocuprate reagent. A solution of N-crotonoyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The product is purified by flash chromatography.

c) Auxiliary Cleavage: The purified conjugate adduct (1.0 eq) is dissolved in a mixture of THF and water (4:1). To this solution at 0 °C is added LiOH·H₂O (4.0 eq). The mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with aqueous HCl (1 M) until acidic and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Conjugate Addition to N-Crotonoyl-(2R)-bornane-10,2-sultam (Oppolzer's Sultam)

This protocol is a representative procedure for the conjugate addition to N-enoyl sultams.[3]

a) Preparation of N-Crotonoyl-(2R)-bornane-10,2-sultam: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere is added sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred for 30 minutes at 0 °C, and then crotonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The product is purified by recrystallization or flash chromatography.

b) Conjugate Addition: A solution of the Grignard reagent (e.g., MeMgBr, 2.0 eq) in diethyl ether is added to a suspension of CuBr·SMe₂ (1.0 eq) in a mixture of THF and dimethyl sulfide at -78 °C under an argon atmosphere. The mixture is stirred for 30 minutes. A solution of N-crotonoyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric excess is determined by chiral HPLC or ¹H NMR analysis. The product is purified by flash chromatography.

c) Auxiliary Cleavage: The N-acyl sultam (1.0 eq) is dissolved in a mixture of THF and water. LiOH (2.0 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous residue is acidified with HCl. The product is extracted with ethyl acetate, and the organic layers are dried and concentrated to yield the carboxylic acid. The Oppolzer's sultam can be recovered from the aqueous layer.

References

Navigating the Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of Tert-Butyl 4-Acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks for large-scale synthesis is a critical decision, balancing cost, efficiency, and safety. This guide provides a comparative analysis of using tert-butyl 4-acetoxybut-2-enoate, a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), against potential alternatives, supported by available experimental data and methodologies.[1]

The butenolide structural motif is a cornerstone in numerous natural products and bioactive compounds, making its efficient synthesis a key focus in medicinal chemistry.[2][3][4][5] this compound, with its reactive α,β-unsaturated ester and protected carboxylic acid functionality, presents a valuable tool for chemists. However, its application in large-scale industrial processes necessitates a thorough evaluation of its economic viability and performance against other synthetic strategies.

Performance Comparison: Batch vs. Continuous Flow Synthesis

A significant factor in the cost-benefit analysis of any chemical process is the manufacturing methodology. Traditional batch synthesis is being increasingly challenged by modern continuous flow technologies, which offer several advantages in the context of butenolide production.

ParameterBatch SynthesisContinuous Flow Synthesis
Capital Expenditure High initial investment for large reactors.Lower initial investment, with scalability achieved by adding more reactor units.[6]
Operating Expenditure Can be higher due to lower energy efficiency and solvent usage.Often lower due to improved energy efficiency, reduced solvent consumption, and automation.[6]
Safety Higher risk with exothermic reactions and handling of hazardous materials in large quantities.[7]Enhanced safety due to smaller reaction volumes and better control over reaction parameters.[7]
Product Quality & Yield Can have batch-to-batch variability.Consistent product quality and potentially higher yields due to precise process control.[6][7]
Scalability Scaling up can be complex and may require significant process redevelopment.Easier to scale by extending run time or adding parallel reactor lines.[6]

Recent studies on the synthesis of butenolides and related compounds have highlighted the potential of continuous flow processes to be more cost-effective and safer for large-scale production.[8][9] While specific data for the continuous flow synthesis of this compound is not extensively published, the general advantages of this technology are highly relevant for its industrial consideration.

Alternative Building Blocks and Synthetic Strategies

The primary alternatives to this compound in large-scale synthesis fall into two categories: esters with different alkyl groups and alternative synthetic routes to the butenolide core.

Alternative Esters: The Case for Ethyl 4-Acetoxybut-2-enoate

A common alternative to tert-butyl esters in pharmaceutical manufacturing is the use of ethyl esters. The choice between these two often depends on the specific requirements of the subsequent reaction steps and the desired final product properties.

FeatureTert-Butyl EsterEthyl Ester
Synthesis Can be synthesized from the corresponding carboxylic acid using isobutylene or tert-butanol.Typically synthesized via Fischer esterification from the carboxylic acid and ethanol.
Cleavage Conditions Readily cleaved under acidic conditions to the carboxylic acid.Generally more stable and requires harsher conditions (e.g., strong acid or base) for hydrolysis.
Cost of Starting Materials Isobutylene and tert-butanol are readily available industrial chemicals.Ethanol is a widely available and inexpensive solvent and reagent.
Metabolic Stability The tert-butyl group can be susceptible to metabolic oxidation in vivo.The ethyl group is also subject to metabolism.

A comparative analysis of a bacterial consortium's ability to degrade ethyl tert-butyl ether (ETBE) showed the accumulation of tert-butyl alcohol (TBA), indicating cleavage of the ether linkage.[10] While not a direct comparison of the esters, this suggests that the tert-butyl group can be cleaved under biological conditions.

Alternative Synthetic Routes to Functionalized Butenolides

Several innovative methods for the synthesis of functionalized butenolides have been developed, offering potential advantages over traditional approaches.

Synthetic MethodDescriptionPotential Advantages
Palladium-Catalyzed C-H Activation A one-step conversion of aliphatic acids into butenolides using a palladium catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][11]High efficiency, broad substrate scope, and potential for scalability.[2][11]
Cyclopropenone-Based Synthesis Ring-opening of functionalized cyclopropenones with a catalytic amount of phosphine to form reactive ketene ylides, which then cyclize to butenolides.[3][4][5][12]Mild reaction conditions, low catalyst loadings, and tolerance of a broad range of functional groups.[3][4][5][12]

These modern synthetic strategies provide access to a diverse range of butenolide structures and may offer more efficient and cost-effective routes to the desired intermediates compared to multi-step classical syntheses.

Experimental Protocols

Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate [13]

  • Materials: N-Boc-piperazine, triethylamine (Et3N), anhydrous tetrahydrofuran (THF), tert-butyl bromoacetate.

  • Procedure: N-Boc-piperazine and Et3N are dissolved in anhydrous THF. Tert-butyl bromoacetate is added dropwise at ambient temperature. The mixture is stirred at 60 °C overnight. After cooling, a saturated hydrogen carbonate solution is added, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, and the solvent is removed. Purification is performed via column chromatography.

  • Yield: 79%[13]

Safety Considerations

The use of tert-butyl acrylate and its derivatives in industrial processes requires careful handling due to their potential hazards. Tert-butyl acrylate is a flammable liquid and can cause skin and respiratory irritation, as well as sensitization.[14][15] It is crucial to implement appropriate safety measures, including proper ventilation, personal protective equipment, and grounding of equipment to prevent static discharge.[15][16]

Visualizing the Synthetic Workflow and Biological Context

To better understand the processes and potential biological implications, the following diagrams are provided.

Synthesis_Workflow_Comparison cluster_batch Batch Synthesis cluster_continuous Continuous Flow Synthesis Batch_Start Starting Materials Batch_Reactor Large Reactor Batch_Start->Batch_Reactor Batch_Workup Workup & Purification Batch_Reactor->Batch_Workup Batch_Product Final Product Batch_Workup->Batch_Product Flow_Start Starting Materials Flow_Reactor Microreactor/Flow Reactor Flow_Start->Flow_Reactor Flow_Purification In-line Purification Flow_Reactor->Flow_Purification Flow_Product Final Product Flow_Purification->Flow_Product

Caption: Comparison of Batch vs. Continuous Flow Synthesis Workflow.

Butenolide_Signaling_Pathway Butenolide Butenolide Compound Receptor Cellular Receptor/Target Butenolide->Receptor Binding Downstream_Kinase Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Downstream_Kinase Activation Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response (e.g., Anti-inflammatory, Anti-proliferative) Gene_Expression->Biological_Response

Caption: Generalized Signaling Pathway Potentially Modulated by Butenolide Compounds.

While specific signaling pathways for this compound are not well-documented, butenolide-containing natural products are known to exhibit a range of biological activities, often through the modulation of key signaling cascades involved in inflammation and cell proliferation.[17][18] Further research is needed to elucidate the specific molecular targets and pathways of this particular synthetic intermediate.

Conclusion

The decision to use this compound in large-scale synthesis requires a multifaceted analysis. While it offers synthetic versatility, its economic viability is closely tied to the chosen manufacturing process. Continuous flow synthesis presents a compelling case for improving the cost-effectiveness, safety, and consistency of production for butenolide-based intermediates. Furthermore, a thorough evaluation of alternative esters and novel synthetic routes is crucial for optimizing the overall efficiency and cost of the final API. As the pharmaceutical industry continues to embrace green and sustainable chemistry, the adoption of modern technologies and a careful selection of building blocks will be paramount for success.

References

Exploring the Uncharted Territory: The Biological Potential of Tert-Butyl 4-Acetoxybut-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases reveals a significant and surprising gap in the exploration of the biological activities of compounds synthesized from tert-butyl 4-acetoxybut-2-enoate. Despite its potential as a versatile chemical building block, there is a notable absence of published research detailing the synthesis and subsequent biological evaluation of its derivatives. This finding precludes the creation of a detailed comparison guide at this time but highlights a promising and underexplored area for researchers, scientists, and drug development professionals.

The initial objective was to provide a comprehensive comparison guide, complete with quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to the biological activity of compounds derived from this compound. However, extensive searches have yielded no specific studies that utilize this compound as a starting material for the synthesis of biologically active molecules and report on their subsequent testing.

This lack of available data means that no quantitative comparisons of performance with alternative compounds can be made, nor can detailed experimental methodologies or signaling pathway diagrams be provided.

An Open Field for Future Research

The absence of research in this specific area presents a unique opportunity for innovation in medicinal chemistry and drug discovery. This compound possesses reactive functional groups that could, in theory, be modified to produce a diverse library of novel compounds. These new chemical entities could then be screened for a wide range of biological activities, including but not limited to:

  • Anticancer Activity: The enoate moiety could be a target for Michael addition reactions, a common strategy in the design of covalent inhibitors for various enzymatic targets in cancer cells.

  • Anti-inflammatory Effects: Derivatives could be synthesized to target key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Antimicrobial Properties: The core structure could be elaborated to mimic natural products with known antibacterial or antifungal activities.

  • Neurological Applications: Modification of the starting material could lead to compounds that interact with receptors or enzymes in the central nervous system.

A Hypothetical Workflow for Future Investigation

For researchers interested in exploring this untapped potential, a logical experimental workflow could be established. This process would form the basis for generating the very data that is currently unavailable.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action & Optimization A This compound B Chemical Modification (e.g., Amination, Epoxidation, Cycloaddition) A->B C Library of Novel Derivatives B->C D Structural Characterization (NMR, MS, X-ray) C->D E High-Throughput Screening (HTS) (e.g., Cell Viability, Enzyme Inhibition) D->E F Identification of 'Hits' E->F G Dose-Response Studies (IC50 / EC50 Determination) F->G H Target Identification & Validation G->H J Lead Optimization (SAR Studies) G->J I Signaling Pathway Analysis H->I

Caption: A potential workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

This proposed workflow illustrates the necessary steps to build a foundational understanding of the biological activities of derivatives of this compound. The data generated from such a research program would be invaluable for the scientific community and could pave the way for new therapeutic discoveries.

Safety Operating Guide

Proper Disposal of Tert-butyl 4-acetoxybut-2-enoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Tert-butyl 4-acetoxybut-2-enoate, a reactive α,β-unsaturated ester, requires specific procedures to ensure its safe neutralization and disposal, mitigating risks of uncontrolled reactions and environmental contamination. This guide provides a comprehensive, step-by-step approach to its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Due to its potential as a flammable liquid and a skin and eye irritant, the following PPE is mandatory:

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves.
Body Protection Flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated fume hood.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Neutralization Materials prep_fume_hood->prep_materials neut_start Start with Waste in a Suitable Container prep_materials->neut_start neut_hydrolysis Step 1: Base Hydrolysis (e.g., 1M NaOH) neut_start->neut_hydrolysis neut_check_ph Check pH (Target: 9-11) neut_hydrolysis->neut_check_ph neut_adjust_ph Adjust pH if Necessary neut_check_ph->neut_adjust_ph pH not 9-11 neut_stir Stir for 2-4 hours neut_check_ph->neut_stir pH is 9-11 neut_adjust_ph->neut_check_ph neut_neutralize_final Step 2: Neutralize to pH 6-8 (e.g., with 1M HCl) neut_stir->neut_neutralize_final disp_container Transfer to a Labeled Hazardous Waste Container neut_neutralize_final->disp_container disp_label Label Container Clearly: 'Neutralized this compound waste' disp_container->disp_label disp_collection Arrange for Professional Hazardous Waste Collection disp_label->disp_collection

Disposal Workflow for this compound

Detailed Experimental Protocol for Disposal

This protocol details the chemical neutralization of this compound prior to its final disposal as hazardous waste. This procedure is designed to mitigate its reactivity by hydrolyzing the ester and acetoxy groups and addressing the potential for polymerization of the α,β-unsaturated system.

Objective: To safely neutralize small quantities (typically < 5g) of this compound in a laboratory setting.

Materials:

  • This compound waste

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • A suitably sized beaker or flask for the reaction

  • A magnetic stirrer and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform the entire procedure within a certified chemical fume hood.

    • Place the container with the this compound waste in a secondary container (e.g., a larger beaker or an ice bath) to contain any potential spills and to help manage any exothermic reactions.

  • Base-Catalyzed Hydrolysis:

    • Slowly add a 1M solution of sodium hydroxide (NaOH) to the waste while stirring continuously. A general rule of thumb is to use a 2 to 3-fold molar excess of NaOH relative to the ester.

    • Monitor the temperature of the reaction mixture. If it becomes noticeably warm, slow the addition of the NaOH solution and/or cool the reaction vessel in an ice bath.

    • After the addition is complete, check the pH of the solution. It should be in the range of 9-11 to ensure complete hydrolysis. Adjust with small amounts of 1M NaOH if necessary.

    • Continue to stir the mixture at room temperature for a minimum of 2-4 hours. This allows for the hydrolysis of both the ester and the acetoxy group. The α,β-unsaturated system is also less prone to polymerization under these basic conditions.

  • Neutralization:

    • After the stirring period, slowly add 1M hydrochloric acid (HCl) to neutralize the excess base.

    • Monitor the pH of the solution closely. The target pH is between 6 and 8. Be cautious as the neutralization reaction can also generate heat.

  • Final Disposal:

    • Once the solution is neutralized, it can be transferred to a designated hazardous waste container for flammable organic waste.

    • The container must be clearly labeled with its contents, for example: "Neutralized this compound waste in aqueous solution".

    • Never pour the neutralized or un-neutralized waste down the drain.[1][2][3]

    • Arrange for the collection of the hazardous waste by a certified disposal company in accordance with local and institutional regulations.[4]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and minimizing environmental impact.

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-acetoxybut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Tert-butyl 4-acetoxybut-2-enoate was not located. The following guidance is based on the safety profiles of structurally similar compounds, including unsaturated esters, acetates, and tert-butylated compounds. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety and operational efficiency.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face.[1][2]
Hand Protection Nitrile or neoprene glovesThese materials offer good resistance to a variety of chemicals.[1][3][4] Always check for glove integrity before use and change them immediately if contaminated.[3] For prolonged contact, consider double-gloving.
Body Protection Chemical-resistant lab coat or apronA lab coat or apron made of a chemical-resistant material should be worn to protect against spills and splashes.[1][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodWork should be conducted in a chemical fume hood to minimize the inhalation of vapors.[5][6][7] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[1][2][4]
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational Handling and Storage Plan

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.

  • Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]

  • Avoiding Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[6][8][9] Use non-sparking tools when handling containers.[10][11]

  • Transfers: When transferring the chemical, ground and bond containers to prevent static discharge.[10][9][11]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]

Storage Procedures:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10][9]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Protect from direct sunlight.[6][10][9]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[5][6][10][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not pour down the drain.[5]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer Proceed to handling handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe Final steps post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.